molecular formula C14H22N4O2 B111338 Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate CAS No. 119285-07-3

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B111338
CAS No.: 119285-07-3
M. Wt: 278.35 g/mol
InChI Key: RMHRRMBFHGEDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHRRMBFHGEDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592340
Record name tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119285-07-3
Record name tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119285-07-3

A Core Intermediate for Drug Discovery and Medicinal Chemistry

This technical guide provides a comprehensive overview of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its potential applications in the synthesis of novel bioactive molecules.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a Boc-protected piperazine moiety.[1][2] The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications.[1][2]

PropertyValueSource
Molecular Formula C14H22N4O2[1][2]
Molecular Weight 278.35 g/mol [1][2]
CAS Number 119285-07-3[1]
Appearance White to off-white crystalline powderVendor Data
Melting Point 123-128 °CVendor Data
Boiling Point 470.4±45.0 °C at 760 mmHgPredicted
Density 1.18±0.1 g/cm3 Predicted
Solubility Soluble in methanol, ethanol, and dichloromethaneGeneral Chemical Knowledge
InChI Key RMHRRMBFHGEDSR-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)c2ccc(N)nc2[2]

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the reduction of a nitro-group precursor. A detailed experimental protocol is provided below.

Synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

This precursor can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate.

Reduction to this compound

Experimental Protocol:

  • Reactants:

    • tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 eq)

    • Palladium on carbon (10% Pd, ~0.1 eq)

    • Methanol (as solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a solution of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in methanol, add 10% palladium on carbon.

    • The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

    • The mixture is stirred vigorously at room temperature for several hours (e.g., 4-16 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While specific applications of the 5-amino-2-yl isomer are not as widely reported as its 6-amino-3-yl counterpart used in the synthesis of the CDK4/6 inhibitor Palbociclib, its structural motifs suggest significant potential as a key intermediate for the synthesis of various therapeutic agents.

The primary amino group on the pyridine ring and the secondary amine of the piperazine (after deprotection of the Boc group) serve as key handles for further chemical modifications. These modifications can be used to explore structure-activity relationships (SAR) and develop novel compounds targeting a range of biological targets.

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of Precursor cluster_1 Reduction Step A 2-Chloro-5-nitropyridine C Nucleophilic Aromatic Substitution A->C B tert-Butyl piperazine-1-carboxylate B->C D tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate C->D E tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate G Reduction E->G F H₂, Pd/C Methanol F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Role in Drug Discovery

G A This compound B Deprotection (Boc removal) A->B D Functionalization of Amino Group A->D C 4-(5-Aminopyridin-2-yl)piperazine B->C E Functionalization of Piperazine NH C->E F Diverse Library of Derivatives D->F E->F G Biological Screening F->G H Hit Identification G->H I Lead Optimization H->I J Drug Candidate I->J

References

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 119285-07-3, is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and drug discovery.[1][2][3][4] Its structure incorporates a Boc-protected piperazine ring attached to an aminopyridine moiety, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic chemistry.

This technical guide provides a comprehensive overview of the known and computed physical properties of this compound, outlines standard experimental protocols for their determination, and presents logical workflows for its characterization.

Chemical Identity and Structure

  • IUPAC Name: this compound[1]

  • Synonyms: 1-Boc-4-(5-Aminopyridin-2-yl)piperazine, 5-Amino-2-(4-BOC-piperazino)pyridine, 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester[1][4]

  • CAS Number: 119285-07-3[1][2][3][4]

  • Molecular Formula: C₁₄H₂₂N₄O₂[1][2][5]

  • Molecular Weight: 278.35 g/mol [1][4]

Chemical Structure of the Target Compound cluster_legend Legend cluster_structure A Aminopyridine Moiety B Boc-Protected Piperazine structure_node

Figure 1: Key Moieties of the Compound.

Physical Properties

The following table summarizes the available quantitative physical data for this compound. It is important to note that while several computed values are available, experimentally determined values for properties such as melting point, boiling point, and density are not consistently reported in the literature for this specific isomer.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource Type
Molecular Formula C₁₄H₂₂N₄O₂Literature
Molecular Weight 278.35 g/mol Literature
Appearance Solid, PowderSupplier Data[6]
Purity >95%Supplier Data[2]
Melting Point Not available-
Boiling Point Not available-
Density Not available-
XLogP3 1.3Computed (PubChem)[1]
Hydrogen Bond Donors 1Computed (PubChem)[1]
Hydrogen Bond Acceptors 5Computed (PubChem)[1]
Rotatable Bonds 2Computed (PubChem)[1]
Mass Spectrum (ESI-MS) [M+H]⁺ = 279Experimental[6]

*Note: A melting point of 130-132 °C and a density of 1.182 g/cm³ are reported for the isomer tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) and should not be used for the title compound.[5]

Experimental Protocols

Detailed experimental procedures for the characterization of this specific compound are not widely published. Therefore, this section provides standardized, generally accepted protocols for determining key physical properties.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[7]

Workflow for Melting Point Determination prep Sample Preparation (Dry & Grind Sample) load Load Capillary Tube (2-3 mm height) prep->load place Place in Apparatus load->place rough Rapid Heating (4-5 °C/min) place->rough Run 1 slow Slow Heating (1-2 °C/min) place->slow Heat to ~15 °C below est. MP estimate Estimate Approximate Melting Point rough->estimate cool Cool Apparatus (>20 °C below MP) estimate->cool cool->place Run 2 (New Sample) observe Observe & Record Melting Range slow->observe

Figure 2: Capillary Melting Point Protocol.

  • Sample Preparation: The solid sample must be thoroughly dried to remove any solvent, which can act as an impurity and depress the melting point.[8] The dried sample is then finely ground into a powder.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[9]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[10]

  • Approximate Determination: A preliminary rapid heating run (4-5 °C per minute) is often performed to quickly determine an approximate melting range.[9]

  • Accurate Determination: The apparatus is cooled to at least 20 °C below the approximate melting point. A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[9][10]

  • Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset) to the temperature at which the entire sample becomes a transparent liquid (complete melting).[9] A pure compound typically exhibits a sharp melting range of 1-2 °C.[10]

Solubility Determination

A qualitative solubility analysis can provide insights into the polarity and functional groups present in the molecule.

  • Solvent Series: A series of solvents are used, typically starting with water, followed by aqueous acidic and basic solutions.[11][12]

  • Procedure: Approximately 10-20 mg of the compound is placed in a small test tube. About 1 mL of the selected solvent is added portion-wise with vigorous shaking.[12]

  • Observation: The compound is classified as "soluble" if it forms a homogeneous solution.

  • Interpretation:

    • Water: Solubility in water suggests a small, polar molecule. Given the molecular weight of 278.35 g/mol , low solubility in water is expected.

    • 5% HCl: The presence of basic nitrogen atoms (on the pyridine and piperazine rings) suggests the compound will be soluble in dilute acid, forming a hydrochloride salt.[11]

    • 5% NaOH: The compound lacks acidic protons, so it is expected to be insoluble in dilute base.

    • Organic Solvents: Solubility is expected in polar organic solvents like methanol, ethanol, and DMSO, and potentially in chlorinated solvents like dichloromethane.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds.[13][14]

General Workflow for HPLC Purity Analysis method Method Development (Column, Mobile Phase) prep Sample Preparation (Dissolve & Filter) method->prep inject Inject Sample into HPLC System prep->inject separate Chromatographic Separation (Elution from Column) inject->separate detect Detection (e.g., UV-Vis Diode Array) separate->detect analyze Data Analysis (Chromatogram Integration) detect->analyze calculate Calculate Purity (% Peak Area) analyze->calculate

Figure 3: HPLC Purity Analysis Protocol.

  • Method Development: A suitable reverse-phase HPLC method is developed. Key parameters include:

    • Column: C18 stationary phase is common for compounds of this polarity.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.

    • Detector: A UV detector set to a wavelength where the aminopyridine chromophore absorbs strongly (e.g., 254 nm). A Diode Array Detector (DAD) is preferred as it can assess peak purity by comparing spectra across a peak.[14][15]

  • Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount (e.g., 1 mg) and dissolving it in a suitable solvent (e.g., 1 mL of mobile phase). The solution is filtered through a 0.45 µm syringe filter.[13]

  • Analysis: The sample is injected into the HPLC system. The resulting chromatogram is recorded.

  • Purity Calculation: Purity is typically estimated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.[14][16] For this method to be accurate, all impurities must be eluted and have a similar response factor at the detection wavelength.

Safety and Handling

  • Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[4]

References

In-Depth Technical Guide: Physicochemical Properties and Solubility Determination of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of key physicochemical properties for tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is presented below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C14H22N4O2PubChem[1]
Molecular Weight 278.35 g/mol PubChem[1]
CAS Number 119285-07-3PubChem[1]
Physical Form Solid/PowderSupplier Data
Purity >95%Virtuous Lifesciences[2]

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Both kinetic and thermodynamic solubility assays are vital at different stages of drug development.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a compound in a saturated solution at equilibrium.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, purified water)

  • Incubator shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant and determine its concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • The measured concentration represents the thermodynamic solubility of the compound.

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility assays are often used in the early stages of drug discovery for rapid screening of multiple compounds. These methods measure the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO).

Materials:

  • 10-20 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Automated liquid handler

Procedure:

  • Dispense the aqueous buffer into the wells of a microplate.

  • Add a small volume of the DMSO stock solution to the buffer to initiate precipitation.

  • Mix the contents and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Quantify the solubility. This can be done by:

    • Nephelometry: Measuring the light scattering caused by precipitated particles.

    • Direct UV Assay: After separating the precipitate by filtration, the absorbance of the filtrate is measured.

  • The solubility is determined by comparing the results to a calibration curve.

Visualizing Experimental Workflows

To further clarify the processes involved in solubility determination, the following diagrams illustrate a typical experimental workflow and the logical relationship between different solubility measurements.

G cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis A Weigh Compound / Prepare DMSO Stock B Add Excess Solid to Buffer (Thermo.) or Add Stock to Buffer (Kinetic) A->B C Incubate with Agitation (24-48h for Thermo., 1-2h for Kinetic) B->C D Separate Solid and Supernatant (Centrifugation / Filtration) C->D E Quantify Concentration in Supernatant (HPLC, UV-Vis, Nephelometry) D->E F Calculate Solubility (e.g., µg/mL) E->F G cluster_discovery Early Drug Discovery cluster_development Lead Optimization & Pre-formulation A Kinetic Solubility (High-Throughput Screening) B Rapid assessment of many compounds Guides structure-solubility relationships A->B C Thermodynamic Solubility (Gold Standard) A->C Provides initial insights for D Informs formulation development Predicts in vivo behavior C->D

References

Spectroscopic and Spectrometric Characterization of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with detailed experimental protocols for these analytical techniques.

Compound Information

Compound Name This compound
CAS Number 119285-07-3
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol
Structure
Chemical structure of this compound
Image Source: PubChem CID 17999304

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound.

Technique Ionization Mode Observed m/z Interpretation
Mass SpectrometryElectrospray Ionization (ESI)279[M+H]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The following tables outline the expected chemical shifts for the protons and carbons in the molecule, based on typical values for similar chemical environments.

¹H NMR Spectral Data (Predicted)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-Ar (aromatic)7.5 - 7.7d1H~2.5
H-Ar (aromatic)6.8 - 7.0dd1H~8.5, 2.5
H-Ar (aromatic)6.4 - 6.6d1H~8.5
-NH₂ (amine)3.5 - 4.5br s2H-
-CH₂- (piperazine)3.4 - 3.6t4H~5.0
-CH₂- (piperazine)3.3 - 3.5t4H~5.0
-C(CH₃)₃ (tert-butyl)1.45s9H-
¹³C NMR Spectral Data (Predicted)
Assignment Chemical Shift (δ, ppm)
C=O (carbamate)154 - 156
C-Ar (aromatic)158 - 160
C-Ar (aromatic)140 - 142
C-Ar (aromatic)130 - 132
C-Ar (aromatic)120 - 122
C-Ar (aromatic)108 - 110
-C(CH₃)₃ (tert-butyl)79 - 81
-CH₂- (piperazine)45 - 47
-CH₂- (piperazine)43 - 45
-C(CH₃)₃ (tert-butyl)28 - 29

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups in the molecule.

Frequency Range (cm⁻¹) Vibration Functional Group
3450 - 3250N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3000 - 2850C-H stretchAliphatic
1680 - 1700C=O stretchCarbamate
1600 - 1450C=C stretchAromatic Ring
1650 - 1580N-H bendPrimary Amine (-NH₂)
1350 - 1250C-N stretchAromatic Amine
1250 - 1020C-N stretchAliphatic Amine
910 - 665N-H wagPrimary Amine (-NH₂)

Experimental Protocols

The following are general protocols for obtaining the spectral data described above.

Synthesis of this compound

A common synthetic route involves the reduction of the corresponding nitro compound.[1]

  • Reaction Setup : To a solution of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in a suitable solvent (e.g., methanol or ethanol), a catalyst such as 10% palladium on carbon is added.

  • Reduction : The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred at room temperature.

  • Work-up : Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite.

  • Isolation : The filtrate is concentrated under reduced pressure to yield the desired product, this compound.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing : The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition : The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing : The resulting spectrum is processed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in positive ion mode.

  • Data Analysis : The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (Nitro-precursor) reaction Reduction (H₂, Pd/C) start->reaction 1. Reagents workup Filtration & Concentration reaction->workup 2. Reaction product Final Product workup->product 3. Purification nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation behavior of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pathways is crucial for metabolite identification, impurity profiling, and quality control in drug development.

Core Concepts in the Fragmentation of this compound

This compound, with a molecular formula of C14H22N4O2 and a monoisotopic mass of 278.1743 g/mol , exhibits predictable fragmentation patterns under mass spectrometry, primarily driven by the lability of the tert-butyloxycarbonyl (Boc) protecting group and the inherent instability of the piperazine ring under energetic conditions.[1]

Under typical electrospray ionization (ESI) in positive ion mode, the molecule readily protonates to form the precursor ion [M+H]+ at m/z 279.[2][3] Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events, yielding a series of characteristic product ions. The fragmentation is dominated by three main processes:

  • Loss of the Boc Group: The most prominent fragmentation pathway involves the cleavage of the Boc group. This can occur through several mechanisms:

    • Loss of isobutylene (56 Da): A neutral loss of isobutylene (C4H8) results in a fragment ion at m/z 223. This is a common fragmentation pathway for N-Boc protected amines.

    • Formation of the tert-butyl cation (57 Da): Cleavage of the C-O bond can lead to the formation of a stable tert-butyl cation at m/z 57.

    • Loss of the entire Boc group (100 Da): The complete loss of the Boc group (C5H9O2) as a radical leads to a fragment at m/z 179.

  • Piperazine Ring Fragmentation: The piperazine ring is susceptible to cleavage at its C-N bonds. This can lead to a variety of fragment ions, often in combination with the loss of the Boc group. Common fragments arising from the piperazine ring cleavage include ions at m/z 70 and m/z 56.[4]

  • Cleavage of the Aminopyridine Moiety: While less common, fragmentation can also occur within the aminopyridine ring or at the bond connecting it to the piperazine ring.

Quantitative Fragmentation Analysis

Table 1: Predicted Major Fragment Ions of Protonated this compound ([M+H]+ = m/z 279)

m/z (Predicted)Proposed Fragment Structure/IdentityFragmentation PathwayPredicted Relative Abundance
223[M+H - C4H8]+Loss of isobutylene from the Boc groupHigh
179[M+H - C5H9O2]+Loss of the entire Boc groupModerate
193[C9H13N4]+Cleavage of the piperazine ringModerate to Low
121[C6H7N3]+Fragmentation of the aminopyridinyl-piperazine linkageLow
95[C5H7N2]+Fragmentation of the aminopyridine ringLow
57[C4H9]+tert-butyl cationHigh

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Desolvation gas flow of 600 L/hr, cone gas flow of 50 L/hr.

  • Scan Mode: Full scan mode (e.g., m/z 50-400) to identify the precursor ion, followed by product ion scan (MS/MS) of the [M+H]+ ion at m/z 279.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Visualizing the Fragmentation Pathway

The logical flow of the mass spectrometry analysis and the proposed fragmentation pathways can be visualized using the following diagrams.

Experimental_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection RP_Column Reversed-Phase C18 Column Sample_Injection->RP_Column Gradient_Elution Gradient Elution RP_Column->Gradient_Elution ESI_Source Electrospray Ionization (ESI) Gradient_Elution->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis Data Acquisition

Figure 1: A generalized experimental workflow for the LC-MS analysis.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]+ m/z 279 F1 [M+H - C4H8]+ m/z 223 M->F1 - 56 Da (isobutylene) F2 [M+H - C5H9O2]+ m/z 179 M->F2 - 100 Da (Boc group) F3 [C4H9]+ m/z 57 M->F3 F4 [C9H13N4]+ m/z 193 F1->F4 - C2H4 F5 [C6H7N3]+ m/z 121 F2->F5 - C5H8N

Figure 2: Proposed primary fragmentation pathways of the target compound.

This in-depth guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. The provided experimental protocol and predicted fragmentation data serve as a valuable resource for researchers and scientists in the field of drug development and analytical chemistry. Further experimental validation is recommended to confirm the relative abundances of the fragment ions.

References

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis.

Chemical Identification and Properties

This section details the fundamental chemical identifiers and physical properties of the compound.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 119285-07-3[1][2]
Molecular Formula C₁₄H₂₂N₄O₂[1]
Molecular Weight 278.35 g/mol [1]
Appearance Not Available
Purity >95%[2]

Material Safety Data Sheet (MSDS)

A comprehensive summary of the safety and hazard information for this compound.

Hazards Identification

GHS Classification: [1]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.

GHS Pictograms: [1]

alt text

Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards from Combustion: No data available.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][4]

  • Methods for Cleaning Up: Collect spillage and arrange for disposal. Keep in suitable, closed containers for disposal.[4]

Handling and Storage
  • Safe Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

Exposure Controls and Personal Protection
  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Handle with gloves. Wear impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Toxicological and Ecological Information

Data TypeInformation
Acute Toxicity (LD50) No data available.
Carcinogenicity No data available.
Ecotoxicity No data available.

Disposal and Regulatory Information

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

  • Regulatory Information: This product may be subject to various national and international regulations. Users are responsible for determining the applicability of all regulations.

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of a nitro-precursor to yield the title compound.

Materials:

  • 1-tert-butylcarbonyl-4-(5-nitro-2-piperidinyl)piperazine

  • 10% Palladium on carbon (wetted)

  • Methanol

  • Nitrogen gas

  • Hydrogen gas

  • Diatomaceous earth

Procedure: [5]

  • To a 250-mL round-bottomed flask under a nitrogen atmosphere, add 1-tert-butylcarbonyl-4-(5-nitro-2-piperidinyl)piperazine (4.0 g, 13.0 mmol), 10% palladium-carbon (500 mg, wetted), and methanol (130 mL).[5]

  • Evacuate the flask and backfill with hydrogen gas.[5]

  • Stir the reaction mixture at room temperature for 15 hours.[5]

  • Upon reaction completion, evacuate the flask to remove hydrogen and backfill with nitrogen.[5]

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[5]

  • Concentrate the filtrate under reduced pressure to yield the final product.[5]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

G Synthesis Workflow A 1. Reactant Preparation - 1-tert-butylcarbonyl-4-(5-nitro-2-piperidinyl)piperazine - 10% Pd/C - Methanol B 2. Reaction Setup - Combine reactants in a round-bottomed flask - Purge with Nitrogen A->B Combine C 3. Hydrogenation - Evacuate and fill with Hydrogen - Stir at room temperature for 15 hours B->C Initiate Reaction D 4. Workup - Purge with Nitrogen - Filter through diatomaceous earth C->D Reaction Complete E 5. Product Isolation - Concentrate filtrate under reduced pressure D->E Purify F Final Product - this compound E->F Isolate

A high-level overview of the synthesis process.

References

An In-depth Technical Guide to the Chemical Stability of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the cyclin-dependent kinase (CDK) 4/6 inhibitor Palbociclib. Understanding the chemical stability of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound and outlines the experimental protocols necessary for a thorough stability assessment in line with regulatory expectations. While specific stability data for this compound is not extensively available in the public domain, this guide offers a framework for conducting forced degradation studies and developing a stability-indicating analytical method.

Introduction to Chemical Stability and Forced Degradation

The chemical stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation over time under various environmental conditions. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are a critical component of drug development and are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

The primary objectives of forced degradation studies are:

  • To elucidate the intrinsic stability of the molecule.

  • To identify likely degradation products.

  • To establish degradation pathways.

  • To develop and validate stability-indicating analytical methods capable of separating the parent molecule from its degradation products.

Potential Degradation Pathways

Based on the structure of this compound, which contains aminopyridine, piperazine, and a tert-butyl carbamate (Boc) group, several degradation pathways can be anticipated under stress conditions.

Hydrolysis

The tert-butyl carbamate group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would lead to the removal of the Boc protecting group, yielding 1-(5-aminopyridin-2-yl)piperazine. Basic conditions could also promote hydrolysis, although typically at a slower rate. The amide linkage within the carbamate is the primary site of hydrolytic cleavage.

Oxidation

The aminopyridine and piperazine moieties contain nitrogen atoms with lone pairs of electrons, making them susceptible to oxidation. The primary amine on the pyridine ring is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives, or N-oxides. The tertiary amines within the piperazine ring could also be oxidized to their corresponding N-oxides.

Photolysis

Aromatic systems, such as the aminopyridine ring, can absorb UV light, potentially leading to photolytic degradation. This can involve complex radical reactions leading to a variety of degradation products. Photostability testing is a crucial part of forced degradation to assess the impact of light exposure.

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. The specific degradation products will depend on the weakest bonds in the molecule and the overall thermal stability.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions and analyzing the resulting samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

The following table outlines a typical experimental design for forced degradation studies based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionExperimental Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M to 1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. Maintain the solution at a controlled temperature (e.g., room temperature to 60°C) for a defined period. Neutralize the samples before analysis.
Oxidation Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperatures for a defined period.
Thermal Degradation Expose the solid compound to dry heat in a calibrated oven at elevated temperatures (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).
Photostability Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, ensuring exposure to both UV and visible light. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound and its degradation products. The development and validation of such a method should follow ICH Q2(R1) guidelines.

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detection at a wavelength that provides good response for both the API and potential degradants (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended for peak purity analysis.
Injection Volume 10 µL

Quantitative Data Presentation (Illustrative Examples)

The following tables present hypothetical quantitative data that could be obtained from forced degradation studies. These are for illustrative purposes to demonstrate how results should be presented.

Table 2: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradation Products Detected
0.1 M HCl at 60°C815.22
0.1 M NaOH at 60°C248.51
10% H₂O₂ at RT1218.73
Dry Heat at 70°C485.11
Photostability (ICH Q1B)-12.32

Table 3: Hypothetical Retention Times (RT) and Peak Areas from HPLC Analysis of a Stressed Sample (Acid Hydrolysis)

PeakRetention Time (min)Peak Area% Area
Degradant 13.5150,0007.5
Degradant 25.2154,0007.7
Parent Compound8.11,700,00084.8

Signaling Pathways and Biological Context

This compound is a crucial building block for several targeted cancer therapies. Understanding the signaling pathways these final drugs inhibit provides context for the importance of maintaining the structural integrity of this intermediate.

CDK4/6 Signaling Pathway

This intermediate is used in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The CDK4/6 pathway plays a pivotal role in cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

CDK4_6_Pathway cluster_Rb_E2F Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) pRb->E2F Releases G1_S_Progression G1-S Phase Progression E2F->G1_S_Progression Activates Palbociclib Palbociclib (Inhibitor) Palbociclib->CyclinD_CDK46 Inhibits

Caption: CDK4/6 signaling pathway and the inhibitory action of Palbociclib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Derivatives of aminopyridyl-piperazine are also investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Generates Downstream Downstream Signaling (NF-κB, MAPK) IP3_DAG->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTKi BTK Inhibitor BTKi->BTK Inhibits

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for assessing the chemical stability of an active pharmaceutical ingredient or a key intermediate.

Experimental_Workflow Start Start: API/Intermediate Sample Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Acid Acid Hydrolysis Forced_Degradation->Acid Base Base Hydrolysis Forced_Degradation->Base Oxidation Oxidation Forced_Degradation->Oxidation Thermal Thermal Forced_Degradation->Thermal Photo Photolysis Forced_Degradation->Photo Analysis Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC_Development Stability-Indicating HPLC Method Development & Validation HPLC_Development->Analysis Data_Evaluation Data Evaluation: - % Degradation - Peak Purity - Mass Balance Analysis->Data_Evaluation Identification Degradant Identification (e.g., LC-MS) Data_Evaluation->Identification If necessary Report Stability Report Generation Data_Evaluation->Report Identification->Report End End Report->End

Caption: General workflow for forced degradation and stability analysis.

Conclusion

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. This document details its commercial availability, synthesis protocols, analytical methodologies, and its role in the development of targeted therapies.

Commercial Availability

This compound (CAS No. 119285-07-3) is readily available from a variety of commercial suppliers.[1][2][3][4] The typical purity offered is greater than 95%.[2] Below is a summary of some of the suppliers.

SupplierPurityAvailable Quantities
AbacipharmTech--
Virtuous Lifesciences>95%5 gm, 25 gm
BLDpharm--
Sunway Pharm Ltd97%100mg, 250mg, 1g, 5g, 10g, 25g
A2B Chem95%-
Ambeed--
BOC Sciences--
Capot Chemical--
Pharmaffiliates--

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reduction of a nitro-precursor.

Synthesis via Reduction of a Nitro-Precursor

A widely cited method for the synthesis of this compound involves the catalytic hydrogenation of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine.[1]

Experimental Protocol:

  • Reaction Setup: To a 250-mL round-bottomed flask, add 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine (4.0 g, 13.0 mmol), 10% palladium on carbon (wetted, 500 mg), and methanol (130 mL).[1] The flask is then placed under a nitrogen atmosphere.[1]

  • Hydrogenation: The reaction system is evacuated and subsequently filled with hydrogen gas.[1] The mixture is stirred at room temperature for 15 hours.[1]

  • Work-up: Upon completion of the reaction, the hydrogen gas is removed by evacuation and the flask is filled with nitrogen.[1] The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[1]

  • Isolation: The filtrate is concentrated under reduced pressure to yield the desired product, this compound.[1] This method has a reported yield of 91%.[1]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine Hydrogenation Hydrogenation 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine->Hydrogenation 10% Pd/C 10% Pd/C 10% Pd/C->Hydrogenation Methanol Methanol Methanol->Hydrogenation H2 Gas H2 Gas H2 Gas->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration This compound This compound Concentration->this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of the compound.

¹H NMR Data (400 MHz, DMSO-d₆): δ ppm 11.52 (s, 1H), 8.43 (d, J= 2.0 Hz, 1H), 8.40 (s, 1H), 7.89 (dd, J= 9.0, 2.6 Hz, 1H), 6.90 (d, J= 9.1 Hz, 1H), 3.47 - 3.41 (m, 8H), 2.92 (bs, 2H), 2.58 (s, 3H), 1.40 (s, 9H).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed for the purity determination and quantification of this compound.

Proposed HPLC Method:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for cancer therapy.

Precursor to CDK4/6 Inhibitors

This compound is a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.

Signaling Pathway Involving CDK4/6

The diagram below illustrates the role of the Cyclin D-CDK4/6-INK4-Rb pathway in cell cycle progression and how inhibitors like Palbociclib can block this process.

G cluster_pathway CDK4/6 Signaling Pathway in Cell Cycle Progression Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D stimulates synthesis Active_Complex Active Cyclin D-CDK4/6 Complex Cyclin_D->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Phosphorylated_Rb Phosphorylated Rb Active_Complex->Phosphorylated_Rb phosphorylates Rb Rb E2F E2F Rb->E2F sequesters p16INK4a p16INK4a p16INK4a->Active_Complex inhibits formation Phosphorylated_Rb->E2F releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression activates transcription for Palbociclib Palbociclib (CDK4/6 Inhibitor) Palbociclib->Active_Complex inhibits kinase activity

References

Synthesis of Novel Bioactive Derivatives from Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of novel derivatives from the versatile building block, Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This compound serves as a crucial scaffold in medicinal chemistry, particularly in the development of kinase inhibitors targeting critical signaling pathways implicated in oncology and immunology. This document outlines key synthetic transformations, detailed experimental protocols, and the biological context for the development of these novel chemical entities.

Introduction: The Versatility of the Aminopyridine Piperazine Scaffold

This compound is a heterocyclic compound featuring several key reactive sites that can be selectively functionalized to generate a diverse library of derivatives. The primary amino group on the pyridine ring is a nucleophilic center amenable to a wide range of coupling reactions, including acylation, sulfonylation, and the formation of ureas and thioureas. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, unveiling a secondary amine for subsequent alkylation, arylation, or other modifications.

The interest in this scaffold is largely driven by its prevalence in a variety of kinase inhibitors. Notably, derivatives of this core structure have been investigated as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Dysregulation of the BCR signaling pathway is a hallmark of several B-cell malignancies, making BTK a prime therapeutic target.

Synthetic Strategies and Derivatization

The primary amino group of this compound is the most common site for initial derivatization. The following sections detail common synthetic transformations to generate novel analogs.

Acylation of the Primary Amino Group

The formation of an amide bond via acylation of the 5-amino group is a straightforward and widely used method to introduce a variety of substituents. This reaction is typically achieved by treating the starting material with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Sulfonylation of the Primary Amino Group

Sulfonamides are another important class of derivatives that can be synthesized from the title compound. The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide.

Urea and Thiourea Formation

Urea and thiourea derivatives can be prepared by reacting the primary amino group with isocyanates or isothiocyanates, respectively. These reactions generally proceed under mild conditions and provide access to a diverse range of analogs with potential for hydrogen bonding interactions with biological targets.

Deprotection and Derivatization of the Piperazine Nitrogen

The Boc protecting group can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM)[1]. The resulting secondary amine on the piperazine ring can then be further functionalized through reactions such as N-alkylation or N-arylation, significantly expanding the chemical space of the synthesized library.

Quantitative Data of Synthesized Derivatives

The following table summarizes the yields and characterization data for a selection of representative derivatives synthesized from this compound.

DerivativeR GroupReaction TypeYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, MS)
1a -COCH₃Acylation85165-167¹H NMR (CDCl₃): δ 8.21 (s, 1H), 7.95 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.8, 2.4 Hz, 1H), 6.65 (d, J=8.8 Hz, 1H), 3.55 (t, J=5.2 Hz, 4H), 3.45 (t, J=5.2 Hz, 4H), 2.15 (s, 3H), 1.48 (s, 9H). MS (ESI): m/z 321.2 [M+H]⁺.
1b -SO₂PhSulfonylation78188-190¹H NMR (DMSO-d₆): δ 10.15 (s, 1H), 7.85-7.75 (m, 3H), 7.60-7.50 (m, 3H), 7.35 (d, J=2.5 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 3.40 (t, J=5.0 Hz, 4H), 3.30 (t, J=5.0 Hz, 4H), 1.40 (s, 9H). MS (ESI): m/z 419.2 [M+H]⁺.
1c -CONHPhUrea Formation92210-212¹H NMR (DMSO-d₆): δ 8.80 (s, 1H), 8.65 (s, 1H), 7.90 (d, J=2.6 Hz, 1H), 7.55 (dd, J=9.0, 2.6 Hz, 1H), 7.45 (d, J=7.8 Hz, 2H), 7.25 (t, J=7.8 Hz, 2H), 6.95 (t, J=7.4 Hz, 1H), 6.70 (d, J=9.0 Hz, 1H), 3.50 (t, J=5.1 Hz, 4H), 3.40 (t, J=5.1 Hz, 4H), 1.45 (s, 9H). MS (ESI): m/z 398.2 [M+H]⁺.

Experimental Protocols

General Synthesis of this compound

The starting material can be synthesized from its nitro-precursor, 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine, via catalytic hydrogenation.

Procedure: To a solution of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine (4.0 g, 13.0 mmol) in methanol (130 mL) in a round-bottomed flask, 10% palladium on carbon (500 mg, wetted) was added. The flask was evacuated and filled with hydrogen gas. The reaction mixture was stirred at room temperature for 15 hours. Upon completion, the hydrogen was removed, and the mixture was filtered through celite. The filtrate was concentrated under reduced pressure to yield this compound as a solid (3.3 g, 91% yield).[2]

Synthesis of N-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-5-yl)acetamide (Derivative 1a)

Procedure: To a stirred solution of this compound (1.0 g, 3.59 mmol) and triethylamine (0.75 mL, 5.39 mmol) in dichloromethane (20 mL) at 0°C, acetyl chloride (0.31 mL, 4.31 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The mixture was then washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound as a white solid.

Synthesis of Tert-butyl 4-(5-(phenylsulfonamido)pyridin-2-yl)piperazine-1-carboxylate (Derivative 1b)

Procedure: To a solution of this compound (1.0 g, 3.59 mmol) in pyridine (15 mL), benzenesulfonyl chloride (0.55 mL, 4.31 mmol) was added at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (50 mL) and water (30 mL). The organic layer was washed with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated. The product was purified by crystallization from ethanol.

Synthesis of Tert-butyl 4-(5-(3-phenylureido)pyridin-2-yl)piperazine-1-carboxylate (Derivative 1c)

Procedure: To a solution of this compound (1.0 g, 3.59 mmol) in anhydrous tetrahydrofuran (20 mL), phenyl isocyanate (0.43 mL, 3.95 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 6 hours. The solvent was evaporated, and the resulting solid was triturated with diethyl ether, filtered, and dried under vacuum to yield the desired urea derivative.

Boc Deprotection of Piperazine Nitrogen

Procedure: A solution of the Boc-protected derivative (1.0 mmol) in dichloromethane (5 mL) is treated with trifluoroacetic acid (1 mL) at room temperature for 2 hours. The solvent and excess TFA are removed in vacuo. The residue is then dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to yield the deprotected piperazine derivative, which can be used in subsequent reactions without further purification.[1]

Biological Context and Signaling Pathways

The derivatives synthesized from this compound are of significant interest as modulators of kinase signaling pathways, particularly the B-cell receptor (BCR) signaling cascade. A key enzyme in this pathway is Bruton's Tyrosine Kinase (BTK).

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. In certain B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. The development of small molecule inhibitors that target BTK can effectively block this signaling cascade and induce apoptosis in malignant B-cells.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Inhibitor Novel Derivative (BTK Inhibitor) Inhibitor->BTK inhibits Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream activates Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation promotes

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of novel derivatives on BTK.

Experimental and Drug Discovery Workflow

The discovery and development of novel kinase inhibitors from the this compound scaffold typically follows a structured workflow. This process begins with the synthesis of a diverse library of derivatives, followed by purification and structural characterization. The synthesized compounds are then subjected to a series of in vitro and in vivo assays to evaluate their biological activity and drug-like properties.

Drug_Discovery_Workflow Start Start: Tert-butyl 4-(5-aminopyridin-2-yl) piperazine-1-carboxylate Synthesis Derivative Synthesis (Acylation, Sulfonylation, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (Kinase Assays, Cell Viability) Purification->Screening Hit_ID Hit Identification & Lead Selection Screening->Hit_ID Hit_ID->Synthesis No Hits Optimization Lead Optimization (SAR Studies) Hit_ID->Optimization Promising Hits Optimization->Synthesis Iterate In_Vivo In Vivo Studies (Animal Models) Optimization->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The straightforward derivatization of its primary amino group and the piperazine nitrogen allows for the creation of extensive libraries of compounds for screening against various therapeutic targets, particularly protein kinases. The insights provided in this technical guide are intended to facilitate the research and development of next-generation therapeutics for a range of diseases.

References

Methodological & Application

Synthesis of Ribociclib from Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, starting from tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. The synthesis involves a key palladium-catalyzed Buchwald-Hartwig amination reaction followed by a deprotection step. This guide is intended for researchers and professionals in the field of medicinal chemistry and drug development, offering a comprehensive resource for the laboratory-scale synthesis of this important oncology therapeutic.

Introduction

Ribociclib (Kisqali®) is an FDA-approved oral medication for the treatment of certain types of breast cancer.[1] It functions by selectively inhibiting CDK4 and CDK6, key regulators of the cell cycle, thereby preventing the proliferation of cancer cells.[2] The synthesis of Ribociclib can be achieved through various routes; this document focuses on a common and effective method starting from this compound and 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.

Ribociclib Signaling Pathway

Ribociclib targets the Cyclin D-CDK4/6-Rb pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[3] By inhibiting CDK4 and CDK6, Ribociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the transcription of genes required for the G1 to S phase transition in the cell cycle and thus arresting cell proliferation.[1][2]

Ribociclib_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinases->Downstream Signaling activates Cyclin D Cyclin D Downstream Signaling->Cyclin D upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb phosphorylates pRb pRb Rb->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription of G1-S Transition G1-S Transition S-Phase Genes->G1-S Transition promotes Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex inhibits

Caption: Ribociclib's inhibition of the CDK4/6 pathway.

Synthetic Workflow

The synthesis of Ribociclib from this compound is a two-step process. The first step is a Buchwald-Hartwig amination to couple the aminopyridine derivative with the pyrrolo[2,3-d]pyrimidine core. The second step involves the deprotection of the Boc group on the piperazine ring to yield the final product.

Ribociclib_Synthesis_Workflow Start Starting Materials Step1 Step 1: Buchwald-Hartwig Coupling Start->Step1 Intermediate Boc-Protected Ribociclib Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Purification Purification Step2->Purification FinalProduct Ribociclib Purification->FinalProduct

Caption: Overall workflow for the synthesis of Ribociclib.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (Boc-Protected Ribociclib)

This step involves the palladium-catalyzed cross-coupling of this compound with 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
This compound292.38
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide293.77
Palladium(II) acetate (Pd(OAc)₂)224.50
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)622.67
Cesium carbonate (Cs₂CO₃)325.82
Toluene-

Procedure:

  • To an oven-dried reaction vessel, add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), and BINAP (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate (0.05 eq) to the mixture.

  • Add anhydrous toluene to the vessel.

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with the same organic solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford Boc-protected Ribociclib as a solid.

Quantitative Data:

ParameterValue
Yield 75-85%
Purity >98% (by HPLC)
Step 2: Synthesis of 7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Ribociclib)

This final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperazine moiety.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate534.67
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M in 1,4-dioxane or aqueous solution)-
Dichloromethane (DCM) or other suitable organic solvent-
Saturated sodium bicarbonate solution-

Procedure:

  • Dissolve the Boc-protected Ribociclib (1.0 eq) obtained from Step 1 in a suitable organic solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 5-10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ribociclib.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure Ribociclib.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity >99% (by HPLC)

Analytical Characterization

The purity and identity of the synthesized Ribociclib should be confirmed using standard analytical techniques.

LC-MS/MS Method for Purity Analysis:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 4.6 mm, 3 µm)
Mobile Phase A: 10 mM Ammonium acetate in water; B: Acetonitrile (gradient elution)
Flow Rate 0.7 mL/min
Detection ESI in positive ion mode
MRM Transition m/z 435.5 → 112.1

Note: The specific gradient and other MS parameters may need to be optimized for the instrument in use.[5]

Conclusion

The synthetic route described provides a reliable method for the preparation of Ribociclib from this compound. The protocols are designed to be clear and reproducible for researchers in a laboratory setting. Adherence to standard laboratory safety practices is essential when performing these procedures. The provided analytical methods can be used to ensure the quality and purity of the final product.

References

Buchwald-Hartwig amination of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Palladium-Catalyzed Buchwald-Hartwig Amination of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals.[2]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of This compound . This substrate is of particular interest as it contains two distinct nitrogen nucleophiles: a primary aminopyridine and a secondary piperazine amine. The protocol herein is designed to selectively facilitate the N-arylation of the primary amino group, a common challenge in the synthesis of complex molecules.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[3]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos), are known to stabilize the palladium catalyst and promote the key steps of the catalytic cycle, enhancing reaction efficiency and scope.[3] For the selective amination of primary amines in the presence of secondary amines, ligands like BrettPhos have demonstrated notable success.[4]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition amine_adduct [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ pd_complex->amine_adduct + R₂NH amido_complex L-Pd(II)(Ar)(NR₂) amine_adduct->amido_complex + Base - Base·HX amido_complex->pd0 Reductive Elimination ar_nr2 Ar-NR₂ arx Ar-X Experimental_Workflow setup Reaction Setup reagents Add Reagents & Solvent setup->reagents reaction Heat Under Inert Atmosphere reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cooling & Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols: Suzuki Coupling Reactions for the Synthesis of 5-Aryl-2-(piperazin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinal chemistry. This document provides detailed application notes and protocols for the Suzuki coupling reaction with a key pyridine building block, Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, to yield 5-aryl-substituted pyridine derivatives. The subsequent products can be valuable intermediates in the synthesis of bioactive molecules, including derivatives of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.

The presence of the nitrogen-rich pyridine and piperazine moieties necessitates careful optimization of reaction conditions to achieve high yields and purity. These notes offer a comprehensive guide to suitable catalysts, bases, and solvent systems for this transformation.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with various arylboronic acids is depicted below. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Suzuki_Reaction reactant1 Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate catalyst Pd Catalyst Base, Solvent reactant1->catalyst + reactant2 Arylboronic Acid (R-B(OH)2) reactant2->catalyst + product Tert-butyl 4-(5-arylpyridin-2-yl)piperazine-1-carboxylate catalyst->product Heat

Caption: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of 5-bromo-2-substituted pyridines with various arylboronic acids, providing a reference for optimization.

Arylboronic Acid (Equivalents)Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acid (1.2)Pd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)901685-95
4-Methoxyphenylboronic acid (1.2)PdCl₂(dppf) (3)-K₂CO₃ (2)DME801292
3-Chlorophenylboronic acid (1.5)Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Toluene1001888
4-Fluorophenylboronic acid (1.2)Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane1102490
2-Thienylboronic acid (1.3)Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)DMF951085

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki coupling of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with an arylboronic acid.

Materials:

  • Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Tert-butyl 4-(5-arylpyridin-2-yl)piperazine-1-carboxylate.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Experimental_Workflow A 1. Add Reactants and Base to Flask B 2. Establish Inert Atmosphere A->B C 3. Add Catalyst and Degassed Solvent B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Cool and Perform Aqueous Work-up E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Final Product H->I

Caption: Experimental workflow for Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)Ln PdII R1-Pd(II)Ln-X Pd0->PdII OxAdd OxAdd Oxidative Addition PdII_R2 R1-Pd(II)Ln-R2 PdII->PdII_R2 Transmetal Transmetal Transmetalation PdII_R2->Pd0 RedElim RedElim Reductive Elimination Product R1-R2 Reactant1 R1-X Boronate [R2-B(OH)3]- Base Base BoronicAcid R2-B(OH)2

Caption: The Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate via SNAr Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research. The synthesis is centered around a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental transformation in medicinal chemistry for the formation of carbon-heteroatom bonds. These protocols outline the necessary reagents, conditions, and purification methods, supported by a summary of typical reaction parameters to guide optimization.

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the functionalization of (hetero)aromatic systems. The synthesis of substituted pyridines, prevalent motifs in pharmaceuticals, often employs this reaction. For the SNAr reaction to proceed efficiently on a pyridine ring, the ring must be activated by an electron-withdrawing group, which facilitates the attack of a nucleophile and the displacement of a leaving group, typically a halogen.

The synthesis of this compound is typically achieved in a two-step process. The first step involves the SNAr reaction between a 2-halo-5-nitropyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing nitro group at the 5-position strongly activates the 2-position of the pyridine ring for nucleophilic attack. The second step involves the reduction of the nitro group to the desired amine.

General Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (Boc-piperazine) attacks the electron-deficient carbon atom of the pyridine ring bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]

Experimental Protocols

Protocol 1: SNAr Reaction of 2-Chloro-5-nitropyridine with Tert-butyl piperazine-1-carboxylate

This protocol describes the synthesis of the intermediate, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Tert-butyl piperazine-1-carboxylate (1.05 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 equiv) in DMF, add tert-butyl piperazine-1-carboxylate (1.05 equiv) and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

Protocol 2: Reduction of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

This protocol details the reduction of the nitro-intermediate to the final product, this compound.[2]

Materials:

  • Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 equiv) in methanol.

  • Carefully add 10% palladium on carbon (wetted, ~50% water).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.[2] A yield of approximately 91% has been reported for this step.[2]

Data Presentation: SNAr Reaction Conditions

The efficiency of the SNAr reaction on substituted pyridines is influenced by several factors. The following table summarizes typical conditions reported in the literature for similar transformations.

ParameterTypical ConditionsNotes
Electrophile 2-chloro- or 2-bromo-5-nitropyridineThe nitro group is a strong electron-withdrawing group that activates the ring for SNAr.
Nucleophile Primary or secondary amines (e.g., Boc-piperazine)The nucleophilicity of the amine affects the reaction rate.
Solvent DMF, DMSO, MeCN, Isopropanol/WaterPolar aprotic solvents are generally preferred.
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NAn inorganic or organic base is used to neutralize the HX formed.
Temperature Room Temperature to 120 °CHigher temperatures are often required for less reactive substrates.[3]
Reaction Time 2 - 24 hoursDependent on substrate reactivity and temperature.

Visualizations

Synthesis Workflow

SNAr_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 2-Chloro-5-nitropyridine + Tert-butyl piperazine-1-carboxylate B Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate A->B K2CO3, DMF 80-100 °C C Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate D This compound C->D H2, 10% Pd/C MeOH, RT

Caption: Overall workflow for the synthesis of the target compound.

SNAr Reaction Mechanism

SNAr_Mechanism Reactants 2-Chloro-5-nitropyridine + Boc-piperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate Meisenheimer->Product Loss of Cl-

Caption: General mechanism of the SNAr reaction.

References

Application Note: HPLC Analysis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution, accuracy, and precision for quality control and research purposes.

Introduction

This compound is a bifunctional molecule incorporating a piperazine ring, an aminopyridine moiety, and a tert-butyl carbamate (Boc) protecting group.[1][2][3] Accurate and reliable quantification of this intermediate is essential to ensure the quality and consistency of active pharmaceutical ingredient (API) synthesis. The presence of the aminopyridine group allows for straightforward UV detection. This note provides a comprehensive protocol for the separation and quantification of this compound from potential impurities. The method is designed to be accessible to researchers, scientists, and drug development professionals.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Ammonium acetate (analytical grade).

  • Standard: A well-characterized reference standard of this compound with a purity of >95%.[1]

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the 50:50 acetonitrile/water mixture to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of this HPLC method was evaluated for linearity, precision, and accuracy. A summary of the quantitative data is presented in the table below.

ParameterResult
Retention Time (tR) Approximately 7.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98-102%

Method Validation

This analytical method should be fully validated according to ICH guidelines before its implementation in a regulated environment. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection, limit of quantification, and robustness. For structurally related basic compounds, mixed-mode columns or the use of ion-pairing reagents can be explored to improve retention and selectivity if necessary.[4][5]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent (50:50 ACN:H2O) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std autosampler Autosampler Injection (10 µL) dilute_std->autosampler weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->autosampler hplc_system HPLC System (C18 Column, Gradient Elution) autosampler->hplc_system uv_detector UV Detection (254 nm) hplc_system->uv_detector chromatogram Generate Chromatogram uv_detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories. The presented protocol and performance data demonstrate the method's robustness for routine analysis in pharmaceutical research and quality control environments.

References

Application Notes and Protocols for Boc-Deprotection of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate to yield the corresponding free amine, 2-(piperazin-1-yl)pyridin-5-amine. This reaction is a crucial step in the synthesis of various pharmaceutically active compounds, including kinase inhibitors used in oncology.

The protocols outlined below describe two common and effective methods for this transformation: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.

Data Presentation

While specific yield and purity data for the deprotection of this compound can vary depending on the exact reaction conditions and scale, the following table summarizes typical quantitative data for the Boc-deprotection of structurally similar aminopyridine piperazine derivatives found in the literature.

Deprotection MethodSubstrateReagentsSolventTime (h)Temp. (°C)Yield (%)Purity (%)
Method A: TFA N-Boc protected aminopiperidine derivativeTFADCM2RT~87>95
Method B: HCl N-Boc protected piperazine derivative4M HCl in DioxaneDioxane16-80RT~100 (as HCl salt)Not Reported
Method B: HCl Palbociclib precursor with Boc-piperazinyl-pyridineConc. HClMethanolNot Reported60-70Not ReportedNot Reported

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol utilizes the strong acid TFA to efficiently cleave the Boc protecting group at room temperature.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • To the stirred solution, slowly add TFA (5-10 equiv.) at room temperature. Note that the reaction can be exothermic. For larger scale reactions, cooling the mixture in an ice bath before and during the addition of TFA is recommended.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding a saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 2-(piperazin-1-yl)pyridin-5-amine.

Method B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.[1][2]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (3-5 equiv.).

  • Stir the reaction mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture and collected by filtration.

  • Wash the collected solid with diethyl ether and dry under vacuum to yield 2-(piperazin-1-yl)pyridin-5-amine as its hydrochloride salt.

Mandatory Visualizations

Signaling Pathway of Boc-Deprotection

Boc_Deprotection_Pathway Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H⁺ Acid Acid (H⁺) (TFA or HCl) Fragmentation Fragmentation Protonation->Fragmentation Carbamic_Acid Carbamic Acid Fragmentation->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Fragmentation->tert_Butyl_Cation Deprotonated_Amine Deprotected Amine Carbamic_Acid->Deprotonated_Amine - CO₂ CO2 CO₂ Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed mechanism of Boc-deprotection.

Experimental Workflow for Boc-Deprotection (TFA Method)

Boc_Deprotection_Workflow Start Dissolve Boc-protected amine in anhydrous DCM Add_TFA Add TFA (5-10 equiv.) Start->Add_TFA Stir Stir at RT for 1-3 h (Monitor by TLC/LC-MS) Add_TFA->Stir Evaporate Remove solvent and excess TFA in vacuo Stir->Evaporate Neutralize Neutralize with sat. NaHCO₃ (aq) Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry organic layer (Na₂SO₄ or MgSO₄) Extract->Dry Isolate Filter and concentrate to yield product Dry->Isolate

Caption: Workflow for Boc-deprotection using TFA.

References

Application Notes and Protocols: Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutic agents. Its unique structural features, comprising a Boc-protected piperazine ring attached to an aminopyridine core, offer medicinal chemists a versatile scaffold for the development of potent and selective kinase inhibitors. The aminopyridine moiety can act as a hinge-binding element, a common interaction motif in the ATP-binding site of many kinases, while the piperazine group provides a convenient point for derivatization to optimize pharmacokinetic and pharmacodynamic properties.

These application notes provide an overview of the utility of this compound and related isomers in the design and synthesis of kinase inhibitors targeting critical signaling pathways implicated in cancer and autoimmune diseases. Detailed protocols for its synthesis and its application in the preparation of a Bruton's Tyrosine Kinase (BTK) inhibitor are also presented.

Key Applications in Drug Discovery

The aminopyridinyl-piperazine scaffold is a privileged structure in the development of inhibitors for several kinase families, including:

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for B-cell malignancies and autoimmune diseases.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: A closely related isomer, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of Palbociclib, a selective inhibitor of CDK4 and CDK6 used in the treatment of HR-positive and HER2-negative breast cancer.[2]

  • Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. The aminopyridinyl-piperazine core can be incorporated into molecules designed to target this critical signaling cascade.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is central to the immune response, and its inhibition is a therapeutic strategy for various inflammatory and autoimmune disorders.

Data Presentation: Kinase Inhibitory Activity of Related Compounds

Kinase TargetCompound Class/ExampleIC50 (nM)Reference
BTKAminopyridine-based inhibitor1.9[3]
BTKThieno[3,2-d]pyrimidine derivative29.9[4]
PI3Kα1,3,5-Triazine derivative1.2[5]
PI3KδBenzofuro[3,2-b]pyridin-2(1H)-one derivative170[6]
JAK2Ruxolitinib derivative0.29 - 5.0[7]
JAK1Abrocitinib29[8]
JAK3Tofacitinib1[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of the title compound.

Materials:

  • 2-Chloro-5-nitropyridine

  • Tert-butyl piperazine-1-carboxylate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Step 1: Synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

    • To a solution of 2-chloro-5-nitropyridine (1 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and K₂CO₃ (2 eq).

    • Heat the reaction mixture at 80°C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

  • Step 2: Synthesis of this compound.

    • Dissolve tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1 eq) in MeOH.

    • Add 10% Pd/C (10% w/w) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield this compound as the final product.

Protocol 2: General Procedure for the Synthesis of a BTK Inhibitor

This protocol provides a representative example of how this compound can be utilized in the synthesis of a kinase inhibitor, in this case, a hypothetical BTK inhibitor. This is based on common synthetic strategies for this class of compounds.

Materials:

  • This compound

  • 4-Chloro-5-vinylpyrimidine (or other suitable heterocyclic electrophile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

Procedure:

  • Step 1: Buchwald-Hartwig Coupling.

    • In a reaction vessel, combine this compound (1 eq), 4-chloro-5-vinylpyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2 eq).

    • Add anhydrous 1,4-dioxane to the vessel.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 100°C for 16 hours.

    • After cooling, filter the mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield tert-butyl 4-(5-((5-vinylpyrimidin-4-yl)amino)pyridin-2-yl)piperazine-1-carboxylate.

  • Step 2: Boc Deprotection.

    • Dissolve the product from Step 1 in a mixture of DCM and TFA (1:1).

    • Stir the solution at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting residue is the deprotected piperazine derivative, which can be used in the next step without further purification.

  • Step 3: Acrylamide Formation (for Covalent Inhibitors).

    • Dissolve the deprotected piperazine from Step 2 in ACN.

    • Cool the solution to 0°C.

    • Add TEA (3 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

    • Stir the reaction mixture at 0°C for 2 hours.

    • Quench the reaction with water and extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by preparative HPLC to obtain the desired BTK inhibitor.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow 2_Chloro_5_nitropyridine 2_Chloro_5_nitropyridine Intermediate_1 tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate 2_Chloro_5_nitropyridine->Intermediate_1 K2CO3, DMF Boc_Piperazine Boc_Piperazine Boc_Piperazine->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product H2, Pd/C

Caption: Synthesis of the title compound.

G cluster_drug_synthesis BTK Inhibitor Synthesis Workflow Starting_Material This compound Coupling Buchwald-Hartwig Coupling Starting_Material->Coupling Heterocycle 4-Chloro-5-vinylpyrimidine Heterocycle->Coupling Boc_Protected_Intermediate Boc-Protected Inhibitor Core Coupling->Boc_Protected_Intermediate Deprotection Boc Deprotection Boc_Protected_Intermediate->Deprotection Deprotected_Intermediate Piperazine Intermediate Deprotection->Deprotected_Intermediate Acrylamide_Formation Acrylamide Formation Deprotected_Intermediate->Acrylamide_Formation Final_Inhibitor Covalent BTK Inhibitor Acrylamide_Formation->Final_Inhibitor

Caption: Synthesis of a covalent BTK inhibitor.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB BTK->NFkB IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC DAG->PKC PKC->NFkB Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB->Cell_Response

Caption: Simplified BTK signaling pathway.

References

Application Notes and Protocols for Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate scaffold is a versatile building block in the design and synthesis of potent and selective kinase inhibitors. Its structural features, including the aminopyridine and piperazine moieties, provide a key framework for interaction with the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for utilizing this scaffold in the development of novel kinase inhibitors, with a particular focus on its application in targeting the cell cycle machinery. A prominent example of a closely related scaffold is found in the structure of Palbociclib, a CDK4/6 inhibitor, which utilizes the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate intermediate in its synthesis.[1][2]

Kinase Targets and Therapeutic Potential

Derivatives of the aminopyridinyl-piperazine scaffold have shown significant inhibitory activity against several important kinase families, highlighting their broad therapeutic potential.

Cyclin-Dependent Kinases (CDKs)

The cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The aminopyridinyl-piperazine scaffold has been successfully employed in the development of CDK inhibitors. For instance, Palbociclib, a potent and selective inhibitor of CDK4 and CDK6, incorporates a similar structural motif and has been approved for the treatment of HR-positive and HER2-negative breast cancer.[1][2]

Other Potential Kinase Targets

The versatility of the aminopyridinyl-piperazine scaffold extends beyond CDKs. Research has indicated that derivatives can be designed to target other kinase families, including:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that are crucial for immune responses and hematopoiesis.

  • Phosphoinositide 3-kinases (PI3Ks): Central to cell growth, proliferation, and survival signaling pathways.

  • FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.

The specific kinase target and inhibitory activity can be modulated through synthetic modifications of the core scaffold.

Quantitative Data Presentation

The following table summarizes the inhibitory activity of Palbociclib, a clinical-stage drug that utilizes a closely related aminopyridinyl-piperazine scaffold. This data serves as a benchmark for the potential potency of inhibitors derived from the this compound scaffold.

CompoundTarget KinaseIC50 (nM)Cell-Based AssayCell Line
PalbociclibCDK411Cell ProliferationRb-positive cancer cells
CDK616Cell ProliferationRb-positive cancer cells

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a compound against a target kinase.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Target kinase (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)

  • Kinase substrate (e.g., Rb protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (kinase and substrate in reaction buffer).

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4][5]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the data in a dose-response curve.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of the test compound on the phosphorylation of key proteins in a specific signaling pathway.

Principle: Western blotting uses antibodies to detect the levels of specific proteins, including their phosphorylated forms, in cell lysates. This allows for the assessment of the compound's impact on kinase-mediated signaling cascades.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates p16 p16INK4a p16->CDK46 Inhibits E2F E2F Rb->E2F Sequesters & Inhibits pRb p-Rb (Phosphorylated) pRb->E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Transcription Inhibitor Aminopyridinyl-Piperazine Inhibitor Inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and the point of intervention for aminopyridinyl-piperazine inhibitors.

Experimental Workflow Diagrams

InVitro_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution 1. Compound Serial Dilution Plate_Setup 4. Add Compound, Kinase Mix, and ATP to 384-well Plate Compound_Dilution->Plate_Setup Kinase_Mix 2. Prepare Kinase/Substrate Mix Kinase_Mix->Plate_Setup ATP_Solution 3. Prepare ATP Solution ATP_Solution->Plate_Setup Incubation 5. Incubate at RT for 1 hr Plate_Setup->Incubation Add_ADP_Glo 6. Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Incubate_1 7. Incubate at RT for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent 8. Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 9. Incubate at RT for 30 min Add_Detection_Reagent->Incubate_2 Read_Luminescence 10. Measure Luminescence Incubate_2->Read_Luminescence

Caption: Workflow for the in vitro kinase inhibition assay (ADP-Glo™).

WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection Cell_Treatment 1. Treat Cells with Compound Cell_Lysis 2. Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quant 3. Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Block Membrane Transfer->Blocking Primary_Ab 7. Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab 8. Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Imaging 10. Image Acquisition Detection->Imaging

References

Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in the pharmaceutical industry. Three distinct synthetic routes are presented and compared to guide researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, scalability, and process safety.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore of significant interest. This document outlines three prominent synthetic strategies:

  • Route 1: Catalytic Hydrogenation of a Nitro Precursor: A two-step process involving an initial nucleophilic aromatic substitution (SNAr) to form the nitro-intermediate, followed by catalytic hydrogenation.

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination: A cross-coupling reaction between an appropriately substituted pyridine and tert-butyl piperazine-1-carboxylate.

  • Route 3: One-Step Photocatalytic Synthesis: A modern approach utilizing a photocatalyst to directly couple 2-aminopyridine with tert-butyl piperazine-1-carboxylate.

Each route is described in detail, with comprehensive experimental protocols and a comparative analysis of key process parameters to aid in decision-making for laboratory and pilot-plant scale synthesis.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Buchwald-Hartwig AminationRoute 3: One-Step Photocatalysis
Starting Materials 2-Chloro-5-nitropyridine, tert-Butyl piperazine-1-carboxylate2-Amino-5-iodopyridine, tert-Butyl piperazine-1-carboxylate2-Aminopyridine, tert-Butyl piperazine-1-carboxylate
Key Reagents Pd/C, H2Pd2(dba)3, Xantphos, NaOtBuAcridine salt photocatalyst, Oxidant (e.g., (NH4)2S2O8)
Solvent Methanol, TolueneTolueneDichloroethane
Reaction Temperature Step 1: 100 °C, Step 2: Room Temperature110 °CRoom Temperature (with blue LED irradiation)
Reaction Time Step 1: 12 h, Step 2: 15 h12-24 h10-15 h
Overall Yield ~85%85-95%92-94%
Purification Filtration, CrystallizationColumn ChromatographyColumn Chromatography
Scalability Well-established for large scaleCan be challenging due to catalyst cost and removalPotentially scalable, but may require specialized photoreactors
Safety Considerations Use of flammable H2 gas under pressureHandling of pyrophoric NaOtBuUse of organic peroxides and photochemical equipment

Experimental Protocols

Route 1: Catalytic Hydrogenation of Nitro Precursor

This two-step route is a classical and robust method for the synthesis of the target compound.

Step 1: Synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

  • To a stirred solution of 2-chloro-5-nitropyridine (1 equivalent) in toluene (10 volumes), add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and wash with water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate. This is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • In a suitable hydrogenation vessel, dissolve the crude tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1 equivalent) in methanol (10 volumes).

  • Carefully add 10% Palladium on carbon (5-10 wt% of the substrate).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 15 hours.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by crystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound as a solid.[1]

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling method offers a more direct approach from a pre-functionalized aminopyridine.

  • To an oven-dried Schlenk flask, add 2-amino-5-iodopyridine (1 equivalent), tert-butyl piperazine-1-carboxylate (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd2(dba)3 (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (10 volumes) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Route 3: One-Step Photocatalytic Synthesis

This modern, one-step approach offers high efficiency under mild conditions.

  • In a reaction vessel suitable for photochemistry, combine 2-aminopyridine (1 equivalent), tert-butyl piperazine-1-carboxylate (1.5 equivalents), an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 1-2 mol%), and an oxidant such as ammonium persulfate (2 equivalents).

  • Add anhydrous dichloroethane (20 volumes).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a blue LED light source (e.g., 450 nm) at room temperature for 10-15 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Visualizations

Synthetic Pathways

Synthetic Routes to this compound cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Buchwald-Hartwig Amination cluster_2 Route 3: Photocatalysis 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Nitro Intermediate Nitro Intermediate 2-Chloro-5-nitropyridine->Nitro Intermediate Boc-piperazine, Et3N, Toluene, 100 C Product Product Nitro Intermediate->Product H2, Pd/C, MeOH, RT 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine->Product Boc-piperazine, Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110 C 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Product Boc-piperazine, Photocatalyst, Oxidant, Blue LED, DCE, RT

Caption: Overview of the three main synthetic routes.

Experimental Workflow: General Protocol

General Experimental Workflow Start Start Reaction Setup Combine Starting Materials & Reagents Start->Reaction Setup Reaction Heating / Irradiation Reaction Setup->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Extraction Monitoring->Workup Complete Purification Crystallization / Chromatography Workup->Purification Analysis NMR, MS, Purity Purification->Analysis End End Analysis->End

Caption: A generalized workflow for chemical synthesis.

Logical Relationship: Route Selection Criteria

Route Selection Criteria Goal Select Optimal Synthetic Route Cost Reagent & Catalyst Cost Goal->Cost Yield Overall Yield Goal->Yield Purity Product Purity Goal->Purity Scalability Ease of Scale-up Goal->Scalability Safety Process Safety Goal->Safety Environmental Waste Generation Goal->Environmental

Caption: Key factors influencing the choice of a synthetic route.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. The information is tailored to address specific issues that may be encountered during laboratory experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common challenges in the synthesis of this compound.

Synthesis Route 1: Catalytic Hydrogenation of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

This is the most commonly employed synthetic route.

Question 1: My reaction is sluggish or incomplete, what are the possible causes and solutions?

Answer: Incomplete or slow reactions are a common issue in catalytic hydrogenation. Several factors could be at play:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may have low activity.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation. The water content of "wetted" Pd/C can also affect its activity; use a consistent source or dry the catalyst carefully if necessary.

  • Hydrogen Pressure: The hydrogen pressure may be insufficient.

    • Solution: While many procedures report using a hydrogen balloon, a positive pressure of hydrogen using a regulator and a robustly sealed reaction vessel will ensure a sufficient supply of hydrogen.

  • Solvent Purity: The solvent may contain impurities that poison the catalyst.

    • Solution: Use high-purity, anhydrous solvents. Methanol and ethanol are commonly used and should be of appropriate quality.

  • Mass Transfer Limitation: Poor mixing can limit the contact between the substrate, catalyst, and hydrogen.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.

Question 2: I am observing unexpected byproducts in my crude product. What are the likely impurities and how can I minimize them?

Answer: Several impurities can form during the reduction of the nitro group. The table below summarizes the most common ones, their potential causes, and mitigation strategies.

Impurity StructureCommon NamePotential CauseMitigation Strategy
alt textpiperazine-1-carboxylate)
Nitroso IntermediateIncomplete reduction of the nitro group.Increase reaction time, hydrogen pressure, or catalyst loading. Ensure efficient stirring.
alt textpiperazine-1-carboxylate)%20azoxydiyldipyridine)
Azoxy DimerCondensation of the nitroso and hydroxylamine intermediates.Optimize reaction conditions to favor complete reduction to the amine. Lowering the reaction temperature might reduce the rate of condensation.
alt textpyridin-2-yl)piperazine-1-carboxylate)
Hydroxylamine IntermediateIncomplete reduction.Similar to mitigating the nitroso intermediate, improve reaction conditions to drive the reduction to completion.
alt textpiperazine-1-carboxylate)
Dehalogenated Product (if starting from a halo-nitropyridine)Hydrogenolysis of the carbon-halogen bond.Use a more selective catalyst or milder reaction conditions. Additives like ammonium acetate can sometimes suppress dehalogenation.

Question 3: How can I effectively purify the final product?

Answer: The product is typically a solid. Purification can be achieved through:

  • Filtration: After the reaction, the catalyst is removed by filtration through a pad of celite or a similar filter aid.

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If significant impurities are present, silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective.

Synthesis Route 2: Buchwald-Hartwig Amination

This route involves the palladium-catalyzed cross-coupling of 2-halo-5-aminopyridine with tert-butyl piperazine-1-carboxylate.

Question 4: My Buchwald-Hartwig amination reaction has a low yield. What are the key parameters to optimize?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the specific combination of reagents and conditions.

  • Ligand Choice: The phosphine ligand is crucial for the catalytic cycle.

    • Solution: Screen different generations of Buchwald ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand depends on the nature of the aryl halide and the amine.

  • Base Selection: The base plays a critical role in the deprotonation of the amine and the overall reaction rate.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases like potassium carbonate or cesium carbonate can be effective with more reactive substrates.

  • Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species.

    • Solution: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.

  • Catalyst Precursor: The choice of palladium precursor can influence the reaction.

    • Solution: Pd(OAc)2 and Pd2(dba)3 are common precursors. Using a pre-formed palladium-ligand complex can sometimes improve results.

Experimental Protocols

Catalytic Hydrogenation of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Materials:

  • Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

  • 10% Palladium on carbon (Pd/C), wetted

  • Methanol (anhydrous)

  • Hydrogen gas

  • Nitrogen gas

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 eq).

  • Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate) to the solution.

  • Seal the flask and purge the system with nitrogen gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Once the reaction is complete, purge the flask with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography as needed.

Data Presentation

Typical Reaction Conditions for Catalytic Hydrogenation

ParameterCondition
Substrate Concentration0.1 - 0.2 M
Catalyst10% Pd/C
Catalyst Loading5 - 10 mol% Pd
SolventMethanol or Ethanol
Hydrogen Pressure1 atm (balloon) to 50 psi
TemperatureRoom Temperature
Reaction Time2 - 16 hours

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_route1 Route 1: Catalytic Hydrogenation cluster_route2 Route 2: Buchwald-Hartwig Amination Nitro_Precursor Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate Reduction H2, Pd/C Methanol Nitro_Precursor->Reduction Product1 This compound Reduction->Product1 Halo_Pyridine 2-Halo-5-aminopyridine Coupling Pd Catalyst, Ligand Base, Solvent Halo_Pyridine->Coupling Boc_Piperazine Tert-butyl piperazine-1-carboxylate Boc_Piperazine->Coupling Product2 This compound Coupling->Product2

Caption: Synthetic routes to the target molecule.

Troubleshooting Logic for Catalytic Hydrogenation

Troubleshooting_Hydrogenation Start Problem with Catalytic Hydrogenation Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Byproducts Unexpected Byproducts? Incomplete_Reaction->Byproducts No Check_Catalyst Check Catalyst Activity (Use fresh catalyst) Incomplete_Reaction->Check_Catalyst Yes Identify_Impurity Identify Impurity (LC-MS, NMR) Byproducts->Identify_Impurity Yes Purification Purify by Crystallization or Chromatography Byproducts->Purification No Check_H2 Increase Hydrogen Pressure Check_Catalyst->Check_H2 Check_Stirring Ensure Vigorous Stirring Check_H2->Check_Stirring Nitroso_Azoxy Nitroso/Azoxy Impurities? Identify_Impurity->Nitroso_Azoxy Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Nitroso_Azoxy->Optimize_Conditions Yes Nitroso_Azoxy->Purification No Optimize_Conditions->Purification

Technical Support Center: Chromatographic Purification of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chromatographic purification of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound showing significant peak tailing on a silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like your target molecule on standard silica gel. The basic amine and pyridine nitrogens in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to a slow elution of the tail of the compound band, resulting in a tailed peak.

Q2: What are the common impurities I should be aware of during the purification of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 2-aminopyridine and tert-butyl piperazine-1-carboxylate. Additionally, byproducts from side reactions can also be present. It is advisable to have analytical data (like LC-MS) of your crude material to identify potential impurities.

Q3: Can I use reversed-phase chromatography for the purification of this compound?

A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying your compound, especially for achieving high purity. A C18 column is a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[2]

Q4: My compound seems to be stuck on the silica gel column and is not eluting. What should I do?

A4: The strong interaction between your basic compound and the acidic silica gel can sometimes lead to irreversible adsorption.[1][3] To elute your compound, you can try increasing the polarity of your mobile phase significantly, for example, by using a gradient up to 10-20% methanol in dichloromethane. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent system can also help to displace your compound from the silica.[4][5]

Troubleshooting Guide

Below is a troubleshooting guide to address specific issues you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Separation and Co-elution of Impurities
Possible Cause Suggested Solution
Inappropriate Mobile Phase Optimize your solvent system using Thin Layer Chromatography (TLC) first. Try different solvent combinations such as ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol.[6]
Column Overloading Reduce the amount of crude material loaded onto the column. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight.
Incorrect Flow Rate If using flash chromatography, a slower flow rate can sometimes improve resolution. For HPLC, optimize the flow rate as part of your method development.
Issue 2: Low Yield of Purified Product
Possible Cause Suggested Solution
Irreversible Adsorption to Silica As mentioned in the FAQs, your basic compound can strongly adhere to the silica gel.[1] Add a basic modifier like 0.5-2% triethylamine (TEA) to your mobile phase to reduce this interaction and improve recovery.[4][5] Alternatively, consider using a more inert stationary phase like alumina or a polymer-based column.[3]
Compound Degradation on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this, you can neutralize the silica gel by pre-treating it with a solution of your mobile phase containing a base (e.g., TEA), then re-packing the column.
Improper Fraction Collection Monitor the column elution closely using TLC or a UV detector to ensure you are collecting all fractions containing your product.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of this compound using traditional flash chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column and dry-pack it with silica gel (230-400 mesh).

  • Alternatively, create a slurry of the silica gel in your initial, least polar mobile phase component (e.g., hexanes or dichloromethane) and pour it into the column.

  • Gently tap the column to ensure even packing and avoid air bubbles.

  • Add a thin layer of sand on top of the silica bed.

  • Equilibrate the column by running several column volumes of your starting mobile phase through it.

2. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • For better resolution, you can pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound, add silica gel, and evaporate the solvent until you have a free-flowing powder.

  • Carefully add your dissolved sample or the pre-adsorbed sample onto the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with your starting mobile phase (e.g., 100% dichloromethane or a mixture of ethyl acetate/hexanes).

  • Gradually increase the polarity of the mobile phase. For example, you can use a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

  • To mitigate peak tailing, it is highly recommended to add a small percentage of triethylamine (e.g., 0.5-1%) to your mobile phase system.[4][5]

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing your product and evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Purification

This protocol outlines a general method for purification by RP-HPLC.

1. System Preparation:

  • Use a preparatory or semi-preparatory HPLC system equipped with a UV detector.

  • Install a suitable C18 column.

  • Purge the system with your mobile phase components.

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% trifluoroacetic acid.

  • Degas the mobile phases before use.

3. Method Development and Purification:

  • Develop a suitable gradient method on an analytical scale first to determine the retention time of your compound. A typical gradient might be 5% to 95% B over 10-20 minutes.

  • Dissolve your crude sample in a suitable solvent, ideally the initial mobile phase composition, and filter it through a 0.45 µm filter.

  • Inject your sample onto the preparative column and run your optimized gradient.

  • Collect the fraction corresponding to the peak of your target compound.

  • Evaporate the organic solvent and lyophilize the aqueous solution to obtain your purified product.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters that can be used as a starting point for the purification of this compound.

Parameter Silica Gel Flash Chromatography Reversed-Phase HPLC
Stationary Phase Silica Gel (230-400 mesh)C18
Mobile Phase A Dichloromethane or Ethyl Acetate/HexanesWater
Mobile Phase B MethanolAcetonitrile or Methanol
Mobile Phase Modifier 0.5-2% Triethylamine (v/v)[4]0.1% Formic Acid or Trifluoroacetic Acid (v/v)[2]
Typical Gradient 0-10% B in A5-95% B in A
Detection TLC with UV (254 nm) and/or stainingUV (e.g., 254 nm)

Visual Workflow

TroubleshootingWorkflow start Start Purification issue Problem Encountered? start->issue peak_tailing Peak Tailing / Streaking issue->peak_tailing Yes poor_separation Poor Separation issue->poor_separation Yes low_yield Low Yield issue->low_yield Yes end_point Successful Purification issue->end_point No add_base Add Basic Modifier (e.g., 0.5-2% TEA) peak_tailing->add_base optimize_gradient Optimize Solvent Gradient poor_separation->optimize_gradient low_yield->add_base add_base->issue check_fractions Re-check Fraction Analysis add_base->check_fractions reduce_load Reduce Sample Load optimize_gradient->reduce_load reduce_load->issue change_stationary_phase Consider Alternative Stationary Phase (Alumina, Amine-bonded) check_fractions->change_stationary_phase change_stationary_phase->issue

Caption: A troubleshooting workflow for the chromatographic purification of basic amine compounds.

References

Side reactions in the synthesis of Palbociclib from Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Palbociclib. Specifically, it addresses common side reactions encountered during the coupling of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate with a pyrimidine derivative, a key step in Palbociclib synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when coupling this compound with the pyrimidine core of Palbociclib?

A1: The most significant side reaction is the formation of a regioisomeric impurity due to the ambident nucleophilic nature of the aminopyridine starting material.[1] The aminopyridine can react at two different nitrogen atoms: the exocyclic amino group (the desired reaction) and the pyridine ring nitrogen (the undesired reaction). This results in the formation of an undesired regioisomer, which can be difficult to separate from the desired product.[1]

Q2: Why does this side reaction occur?

A2: The nucleophilicity of the exocyclic amino nitrogen and the pyridine ring nitrogen are comparable under neutral or weakly basic conditions.[1] In fact, under these conditions, the reaction at the pyridine nitrogen is often kinetically favored, leading to a higher proportion of the undesired regioisomer.[1]

Q3: How can I control the formation of the regioisomeric impurity?

A3: The key to controlling the regioselectivity is the choice of base. Using a strong base deprotonates the exocyclic amino group, significantly increasing its nucleophilicity compared to the pyridine ring nitrogen. This directs the reaction towards the formation of the desired product. Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl) or cyclohexylmagnesium chloride (CyMgCl), have been identified as particularly effective in controlling this regioselectivity.[2]

Q4: What other types of side reactions or impurities should I be aware of?

A4: Besides the main regioisomeric impurity, other process-related impurities can arise. These can include byproducts from palladium-catalyzed coupling reactions if that method is used, such as products of side reactions involving the catalyst or ligands.[1] Additionally, degradation products can form under harsh reaction or workup conditions. One study identified N-oxides (pyridine N-oxide and piperazine N-oxide) as potential impurities formed under oxidative conditions.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and a significant amount of an unknown impurity with the same mass. Formation of the undesired regioisomer due to the ambident reactivity of the aminopyridine.[1]Switch to a strong base, preferably a Grignard reagent like i-PrMgCl or CyMgCl, to deprotonate the exocyclic amine and favor the desired reaction pathway.[2] Avoid neutral, acidic, or weakly basic reaction conditions.[1]
Complex reaction mixture with multiple byproducts. If using a palladium-catalyzed C-N cross-coupling, the catalyst, ligand, and base combination may not be optimal, leading to side reactions.Screen different palladium catalysts, ligands, and bases. For instance, while POPd catalyst showed some promise, further optimization was challenging.[1] Consider switching to the more robust Grignard-mediated SNAr coupling.
Formation of colored impurities. Potential degradation of starting materials or product, or formation of palladium black if using a Pd catalyst.Ensure all reagents and solvents are pure and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). If using a Pd catalyst, ensure proper ligand selection and reaction conditions to maintain catalyst stability.
Incomplete reaction. Insufficient amount of base or reaction time. The starting chloropyrimidine is less reactive than sulfone or sulfoxide analogs.[1]Use a sufficient excess of the strong base (e.g., Grignard reagent) to ensure complete deprotonation of the aminopyridine. Increase the reaction time or temperature as needed, while monitoring the reaction progress by a suitable analytical method like HPLC.

Quantitative Data Summary

The choice of base has a dramatic impact on the regioselectivity of the SNAr coupling reaction. The following table summarizes the outcomes of using different types of bases.

Base Type Base(s) Used Observed Outcome Approximate Yield of Desired Product
Weak Organic BasesPyridine, Hunig's base, N-methylmorpholineReaction proceeded slowly to give the undesired pyridinium side product.[1]Very low to none
Strong Amide BaseLiHMDSFormation of the desired product, but also a dimeric byproduct. Required more than two equivalents of the aminopyridine starting material.[2]Adequate, but with significant byproduct formation
Grignard Reagentsi-PrMgCl, CyMgClClean formation of the desired product with high regioselectivity. Did not promote the formation of the dimeric byproduct.[2]High (e.g., 85% for the subsequent step in a manufacturing process[4])

Experimental Protocol: Grignard-Mediated SNAr Coupling

This protocol is based on the optimized conditions for controlling regioselectivity in the synthesis of the Palbociclib precursor.

Materials:

  • This compound

  • 2-chloro-8-cyclopentyl-5-methyl-6-(1-ethoxyvinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

  • Cyclohexylmagnesium chloride (CyMgCl) in a suitable solvent (e.g., THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Acid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous THF in a suitable reaction vessel.

  • Cool the solution to a temperature between -10°C and 0°C.

  • Slowly add the solution of cyclohexylmagnesium chloride (CyMgCl) to the reaction mixture, maintaining the temperature within the specified range.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the aminopyridine.

  • In a separate vessel, dissolve the 2-chloro-8-cyclopentyl-5-methyl-6-(1-ethoxyvinyl)pyrido[2,3-d]pyrimidin-7(8H)-one in anhydrous THF.

  • Slowly add the solution of the chloropyrimidine derivative to the Grignard-activated aminopyridine solution, again maintaining the temperature between -10°C and 0°C.

  • Allow the reaction to proceed at this temperature, monitoring its completion by HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of acetic acid.

  • Proceed with a standard aqueous workup and purification by crystallization or chromatography to isolate the desired product.

Visualizations

Side_Reaction_Pathway SM Starting Materials: - this compound - Pyrimidine Electrophile Desired_Product Desired Product (Palbociclib Precursor) SM->Desired_Product Desired Pathway (Attack by exocyclic N) Undesired_Product Undesired Regioisomer SM->Undesired_Product Side Reaction Pathway (Attack by pyridine N) Grignard Grignard Reagent (e.g., CyMgCl) Grignard->Desired_Product Promotes Weak_Base Weak Base or Neutral Conditions Weak_Base->Undesired_Product Favors

Caption: Reaction pathways in the synthesis of a Palbociclib precursor.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve Aminopyridine in THF prep2 Cool to -10°C - 0°C prep1->prep2 react1 Add Grignard Reagent prep2->react1 react2 Add Pyrimidine Electrophile react1->react2 react3 Monitor by HPLC react2->react3 workup1 Quench with Acetic Acid react3->workup1 workup2 Aqueous Workup workup1->workup2 workup3 Purification workup2->workup3

Caption: Optimized experimental workflow for the Grignard-mediated SNAr coupling.

References

Optimizing yield for Ribociclib synthesis using Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ribociclib, focusing on the critical coupling step involving Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Ribociclib, particularly in the Buchwald-Hartwig amination reaction.

Problem 1: Low or No Product Yield

Low or no yield of the desired coupled product, Tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, is a frequent challenge. The table below outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Catalyst Inactivity or Decomposition Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction. Use a fresh, high-quality Palladium catalyst and ligand. Consider using a pre-catalyst for more reliable initiation. Avoid overheating, as it can lead to the formation of inactive palladium black.[1]
Suboptimal Ligand Choice The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands are often effective.[2] If the reaction is failing, screen a panel of ligands (e.g., BINAP, XPhos, RuPhos) to identify the optimal one for your specific substrate combination.
Incorrect Base Selection or Stoichiometry Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][4][5] However, if your starting materials are base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially requiring higher temperatures.[5] Ensure the base is anhydrous and used in the correct stoichiometric amount.
Poor Quality of Reagents or Solvents Use anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[2] Ensure starting materials, particularly this compound and the pyrimidine electrophile, are pure and dry.
Inappropriate Reaction Temperature The optimal temperature for Buchwald-Hartwig couplings is typically between 80-110 °C.[1] If the reaction is slow, a modest increase in temperature may help. Conversely, if side reactions or decomposition are observed, lowering the temperature and extending the reaction time may be beneficial.
Pyridine Coordination to Palladium The nitrogen atom on the pyridine ring of the amine substrate can coordinate to the palladium catalyst, inhibiting its activity.[1] Using a sterically bulky ligand can help mitigate this issue.

Problem 2: Formation of Impurities

The formation of impurities can complicate purification and reduce the overall yield. Below are some common impurities and strategies to minimize their formation.

Impurity TypePotential CauseMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to issues outlined in "Low or No Product Yield".Re-optimize reaction conditions (catalyst, ligand, base, temperature, time). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Homocoupling of Aryl Halide Can occur under certain palladium-catalyzed conditions.Adjust the catalyst-to-ligand ratio. Screening different ligands can also suppress this side reaction.
Hydrolysis of Carboxamide Presence of water and strong base can lead to the hydrolysis of the dimethylcarbamoyl group.Ensure all reagents and solvents are strictly anhydrous.
Cleavage of Boc Protecting Group Can occur if the reaction conditions are too harsh (e.g., acidic impurities or prolonged high temperatures).Use milder bases and maintain careful temperature control. The Boc group is typically removed in a subsequent dedicated step with acid.
Oxidation of Phosphine Ligand Exposure to air can oxidize the phosphine ligand, rendering it ineffective.Maintain a strict inert atmosphere throughout the setup and reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Buchwald-Hartwig coupling in Ribociclib synthesis?

A1: While various palladium catalysts can be used, systems involving a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ in combination with a bulky biarylphosphine ligand such as BINAP, XPhos, or RuPhos are commonly reported to be effective.[6][7] The ideal combination can be substrate-dependent, and screening may be necessary to achieve the highest yield.

Q2: Which solvent is most suitable for this reaction?

A2: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are generally the best choices for Buchwald-Hartwig aminations.[2] These solvents have good solubility for the reactants and are compatible with the catalytic system.

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken periodically to check for the consumption of starting materials and the formation of the product.

Q4: What are the key considerations for the purification of the Boc-protected Ribociclib intermediate?

A4: The crude product is often purified by column chromatography on silica gel.[8] A gradient elution system, for example, with dichloromethane and methanol, can be used to separate the product from unreacted starting materials and byproducts.

Q5: What is the standard procedure for the deprotection of the Boc group to yield Ribociclib?

A5: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[3][4] Treatment with an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a solvent like dichloromethane, methanol, or isopropanol is a common method.[4]

Experimental Protocols

1. Buchwald-Hartwig Coupling to Synthesize Boc-Protected Ribociclib

This protocol describes a general procedure for the palladium-catalyzed coupling of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide and this compound.

  • Materials:

    • 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (BINAP)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Nitrogen or Argon gas

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq), this compound (1.1 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.1 eq).

    • Add anhydrous toluene to the flask.

    • Stir the mixture at room temperature for 15 minutes.

    • Add sodium tert-butoxide (1.5 eq) to the reaction mixture.

    • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

2. Boc Deprotection to Yield Ribociclib

This protocol outlines the removal of the Boc protecting group to afford the final Ribociclib product.

  • Materials:

    • Boc-protected Ribociclib intermediate

    • Hydrochloric acid (4M in 1,4-dioxane or an aqueous solution)

    • Methanol or Isopropyl alcohol

  • Procedure:

    • Dissolve the Boc-protected Ribociclib intermediate in methanol or isopropyl alcohol.

    • Add a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane or a concentrated aqueous solution) to the mixture at room temperature.

    • Stir the reaction mixture for 2-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane.

    • Dry the organic layer, concentrate, and purify the crude Ribociclib if necessary.

Visualizations

Ribociclib's Mechanism of Action: CDK4/6 Inhibition

Ribociclib_Mechanism Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces expression CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb pRb (Phosphorylated Rb) E2F E2F E2F->Rb_E2F Gene_Transcription Gene Transcription for S-Phase Entry E2F->Gene_Transcription Activates G1_S_Transition G1-S Phase Transition (Cell Proliferation) Rb_E2F->G1_S_Transition Blocks pRb->E2F Releases Gene_Transcription->G1_S_Transition Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits

Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.

Experimental Workflow for Ribociclib Synthesis

Ribociclib_Workflow Start Starting Materials: - 2-chloro-7-cyclopentyl...pyrimidine - Tert-butyl 4-(5-aminopyridin...) Coupling Buchwald-Hartwig Coupling (Pd-catalyzed) Start->Coupling Workup_Purification1 Aqueous Workup & Silica Gel Chromatography Coupling->Workup_Purification1 Boc_Intermediate Boc-Protected Ribociclib Workup_Purification1->Boc_Intermediate Deprotection Boc Deprotection (Acidic Conditions) Boc_Intermediate->Deprotection Workup_Purification2 Neutralization & Purification/ Crystallization Deprotection->Workup_Purification2 Final_Product Ribociclib Workup_Purification2->Final_Product

Caption: A generalized workflow for the two-step synthesis of Ribociclib from its key intermediates.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Inert Verify Inert Atmosphere Low_Yield->Check_Inert Inert_OK Atmosphere OK? Check_Inert->Inert_OK Check_Reagents Check Reagent/Solvent Quality (Anhydrous & Pure?) Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Screen_Catalyst Screen Catalyst System (Ligand & Pd Source) Catalyst_OK Yield Improved? Screen_Catalyst->Catalyst_OK Optimize_Base Optimize Base & Temperature Base_OK Yield Improved? Optimize_Base->Base_OK Inert_OK->Check_Reagents Yes Re_Run Re-run with fresh setup Inert_OK->Re_Run No Reagents_OK->Screen_Catalyst Yes Replace_Reagents Use fresh/purified reagents Reagents_OK->Replace_Reagents No Catalyst_OK->Optimize_Base No Success Successful Optimization Catalyst_OK->Success Yes Base_OK->Low_Yield No, Re-evaluate Base_OK->Success Yes

Caption: A logical decision tree for troubleshooting low yield in the Ribociclib synthesis.

References

Technical Support Center: Palladium Catalyst Removal in the Synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective removal of palladium catalysts from reactions involving Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Due to the presence of both aminopyridine and piperazine moieties, which can act as strong ligands, residual palladium removal can be challenging. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from reactions involving this compound?

The primary challenge stems from the molecule's structure. The nitrogen atoms in the pyridine ring and the piperazine group can form stable complexes with palladium.[1] This chelation can keep the palladium soluble in the reaction mixture, making it difficult to remove by simple filtration.

Q2: What are the most common and effective methods for palladium removal in this context?

The most prevalent methods for removing residual palladium from compounds containing aminopyridine and piperazine functionalities include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities) and activated carbon.[2]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[3] It is essential to consult the latest ICH Q3D guidelines for specific limits.[4]

Q4: Can I use activated carbon for palladium removal, and what are its limitations?

Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal. However, it can lack selectivity and may lead to non-specific adsorption of the desired product, resulting in significant yield loss.[2] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.

Q5: How can I accurately quantify the amount of residual palladium in my product?

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most accurate method for quantifying trace levels of palladium, offering high sensitivity.[3]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound reactions.

Issue 1: High Levels of Residual Palladium After Purification

  • Possible Cause: Strong chelation of palladium by the aminopyridine and piperazine moieties, keeping the palladium in solution.

  • Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or dimercaptotriazine (DMT)-based scavengers are often effective.

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Increasing the temperature (e.g., to 40-60°C) and extending the treatment time can enhance scavenger efficiency.[3]

    • Combination of Methods: A sequential treatment, such as filtration through Celite® followed by treatment with a scavenger, can be more effective.

Issue 2: Significant Product Loss During Purification

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[2]

  • Solutions:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

    • Solvent Selection: The choice of solvent can influence the adsorption of both your product and the palladium. A solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.

    • Alternative Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) in the crude reaction mixture.[3]

  • Solutions:

    • Standardize the Work-up Procedure: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[2]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[3]

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removable species.[2]

Data Presentation

The following table summarizes the efficiency of different palladium removal methods for compounds with structural similarities to this compound.

MethodCompound TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Silica-Based Thiol Scavenger (SiliaMetS® Thiol) Naphthalenopiperazine HCl salt (from Buchwald-Hartwig amination of Boc-piperazine)>13002>99.8[1]
Activated Carbon General API synthesis500-800<10>98[5]
Polymer-Bound Scavenger (MP-TMT) Suzuki coupling product852<10>98.8[6]
Crystallization General API synthesisVariableVariableDependent on system[2]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)

This protocol is adapted from a Pfizer case study on a similar piperazine-containing compound.[1]

  • Dissolution: Dissolve the crude this compound in a suitable solvent mixture (e.g., a mixture of water and THF).

  • Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 50 wt% relative to the crude product.

  • Stirring: Stir the mixture at a slightly elevated temperature (e.g., 35-45°C) for an extended period (e.g., 16-24 hours) to ensure complete scavenging.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, or Ethyl Acetate).

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.[2]

  • Stirring: Stir the mixture at a suitable temperature (e.g., room temperature to 60°C) for 1 to 18 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the product.

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Visualizations

experimental_workflow crude Crude Reaction Mixture dissolve Dissolve in Suitable Solvent crude->dissolve add_scavenger Add Palladium Scavenger (e.g., Silica-Thiol or Activated Carbon) dissolve->add_scavenger stir Stir at Optimized Temperature and Time add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Filter Cake filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Palladium (ICP-MS) concentrate->analyze product Purified Product analyze->product

Caption: General experimental workflow for palladium catalyst removal.

troubleshooting_guide start High Residual Palladium? product_loss Significant Product Loss? start->product_loss No scavenger_choice Use High-Affinity Scavenger (Thiol, DMT-based) start->scavenger_choice Yes inconsistent_removal Inconsistent Removal? product_loss->inconsistent_removal No screen_scavengers Screen Different Scavengers product_loss->screen_scavengers Yes standardize_workup Standardize Work-up Procedure inconsistent_removal->standardize_workup Yes optimize_conditions Optimize Scavenging Conditions (Temp, Time, Ratio) scavenger_choice->optimize_conditions combo_methods Use Combination of Methods (e.g., Filtration then Scavenging) optimize_conditions->combo_methods minimize_adsorbent Minimize Adsorbent Amount screen_scavengers->minimize_adsorbent change_solvent Change Solvent System minimize_adsorbent->change_solvent alt_method Consider Crystallization or Extraction change_solvent->alt_method broad_spectrum Use Broad-Spectrum Scavenger standardize_workup->broad_spectrum pretreatment Consider Pre-treatment Step broad_spectrum->pretreatment

Caption: Troubleshooting decision tree for palladium removal.

References

Stability issues of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in solution.

Troubleshooting Guide

Issue 1: Rapid Degradation of the Compound in Acidic Solution

  • Observation: When preparing the compound in an acidic solution (e.g., for subsequent reaction or analysis), you observe a rapid loss of the parent compound and the appearance of a new, more polar peak in your HPLC or LC-MS analysis.

  • Probable Cause: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1][2] The primary degradation product is likely the deprotected piperazine derivative.

  • Solution:

    • Avoid Strong Acids: Whenever possible, avoid using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) if the integrity of the Boc group is required for your experiment.[3]

    • pH Control: If an acidic pH is necessary, use a carefully controlled buffer system to maintain the pH at the highest possible level that is still compatible with your experimental conditions.

    • Temperature: Perform the experiment at the lowest possible temperature to slow down the rate of deprotection.

    • Fresh Solutions: Prepare solutions fresh and use them immediately to minimize the time the compound is exposed to acidic conditions.

Issue 2: Compound Degradation Under Standard Room Temperature Storage in Solution

  • Observation: A solution of the compound, prepared in a common organic solvent (e.g., DMSO, Methanol) and stored at room temperature, shows significant degradation over a period of hours or days.

  • Probable Cause: While the solid form is generally stable, solutions can be more susceptible to degradation.[1] Phenyl piperazine derivatives can be less stable than their benzyl counterparts, and storage at room temperature can be detrimental to the stability of piperazine compounds.[4] Degradation could be due to slow hydrolysis, oxidation, or reaction with trace impurities in the solvent.

  • Solution:

    • Refrigerated Storage: Store solutions at 2-8°C or, for longer-term storage, at -20°C.[4]

    • Protection from Light: Store solutions in amber vials or wrapped in foil to protect against potential photodegradation.

    • Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Solvent Purity: Use high-purity, anhydrous solvents to minimize potential reactions with water or other contaminants.

Issue 3: Appearance of Multiple Unknown Peaks in Chromatogram During Stability Studies

  • Observation: During forced degradation studies or upon analysis of an older sample, multiple new peaks appear in the HPLC chromatogram, making it difficult to identify the primary degradants.

  • Probable Cause: The compound has two main sites susceptible to degradation: the Boc-protected piperazine and the aminopyridine ring.[5] Stress conditions can lead to a variety of degradation products, including oxidation of the amino group or the pyridine ring, in addition to Boc cleavage.[4]

  • Solution:

    • Systematic Forced Degradation: Conduct systematic forced degradation studies under controlled conditions (acid, base, oxidative, thermal, photolytic) to understand the degradation profile under each stressor. This will help in identifying the likely nature of the degradants.

    • LC-MS/MS Analysis: Use a mass spectrometer (MS) coupled with your HPLC to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides the molecular weight.[5] Tandem mass spectrometry (MS/MS) can then be used to fragment the ions and gain structural information about the degradants.[5]

    • Optimize Chromatography: Adjust the HPLC method (e.g., mobile phase pH, gradient, column type) to achieve better separation of the parent compound from all degradation products.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Acid-catalyzed hydrolysis of the Boc group: This is the most common and rapid degradation pathway, resulting in the formation of the free piperazine amine.[1][2]

  • Oxidation of the aminopyridine ring: The amino group and the electron-rich pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species, particularly under oxidative stress conditions.[4]

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

A2:

  • Solid Form: For long-term storage, it is recommended to keep the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.[5]

  • In Solution: Solutions should be prepared fresh whenever possible. For short-term storage, keep solutions at 2-8°C. For longer durations, store aliquots at -20°C to minimize degradation and freeze-thaw cycles.[4] Always store solutions protected from light.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products. To develop such a method:

  • Perform Forced Degradation: Subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate the degradation products.[5]

  • Select an Appropriate Column: A C18 column is a common starting point.

  • Optimize Mobile Phase: Use a combination of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of the basic parent compound and its degradants.[5]

  • Ensure Resolution: The primary goal is to achieve baseline separation between the peak for the intact compound and all peaks corresponding to degradation products.

  • Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can help in assessing peak purity, while an MS detector is invaluable for identifying the degradation products.[5]

Q4: Is this compound sensitive to light?

Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate its stability profile. This data is for illustrative purposes only and may not reflect actual experimental results.

Stress ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Product(s) (Predicted)
0.1 M HCl24 hours60°C>90%Deprotected piperazine (Boc cleavage)
0.1 M NaOH24 hours60°C<5%Minor unidentified products
3% H₂O₂24 hoursRoom Temp~15-20%Oxidized aminopyridine species (e.g., N-oxide)
Thermal48 hours80°C<10%Minor unidentified products
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp~5-10%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at 0, 2, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at 0, 2, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at 0, 2, 8, and 24 hours for analysis.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C. Sample at various time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation and identify major degradation products by their mass-to-charge ratio and fragmentation patterns.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Sampling at time points Base->HPLC Sampling at time points Oxidative->HPLC Sampling at time points Thermal->HPLC Sampling at time points Photo->HPLC Sampling at time points ID Degradant Identification HPLC->ID Mass Data Quant Quantification & Reporting HPLC->Quant Chromatographic Data

Caption: Workflow for a forced degradation study.

Many aminopyridine-piperazine scaffolds are utilized in the development of kinase inhibitors. For instance, a structurally related compound is a key building block for CDK4/6 inhibitors used in cancer therapy.[6] The diagram below illustrates a simplified representation of the Cyclin D-CDK4/6-Rb signaling pathway, a common target for such molecules.

G GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates Transcription CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Sequesters S_Phase S-Phase Entry (Cell Cycle Progression) E2F->S_Phase Promotes Inhibitor CDK4/6 Inhibitor (e.g., containing aminopyridine- piperazine scaffold) Inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway.

References

Technical Support Center: Troubleshooting Coupling Reactions with Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this versatile building block.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Low or No Product Conversion

Q: I am not observing any formation of my desired product in my coupling reaction. What are the potential causes and how can I troubleshoot this?

A: Low or no product conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Steps:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its inactivation can halt the catalytic cycle.

    • Chelation: The aminopyridine moiety of your starting material can chelate with the palladium center through the pyridine nitrogen and the amino group, thereby inhibiting the crucial oxidative addition step.[1] Consider using bulky electron-rich phosphine ligands that can favor the desired catalytic activity.

    • Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) species.

  • Reagent Quality and Stoichiometry:

    • Reagent Purity: Verify the purity of your starting materials, especially the boronic acid/ester (for Suzuki) or the aryl halide (for Buchwald-Hartwig). Impurities can interfere with the reaction.

    • Base Activity: The choice and quality of the base are critical. For Suzuki reactions, common bases include carbonates like Na₂CO₃, K₂CO₃, and Cs₂CO₃, or phosphates like K₃PO₄.[2][3] For Buchwald-Hartwig reactions, stronger bases like NaOtBu or LHMDS are often employed.[1][4] Ensure your base is anhydrous and has not been passivated by atmospheric CO₂.

    • Solvent Degassing: Thoroughly degas your solvent to remove dissolved oxygen.

  • Reaction Temperature:

    • Some coupling reactions require significant thermal energy to proceed. If you are running the reaction at a lower temperature, consider incrementally increasing it, for example, from 80°C to 100°C or higher, depending on the solvent's boiling point.[5]

Issue 2: Formation of Significant Side Products

Q: My reaction is yielding multiple products, making purification difficult. What are the common side reactions and how can I minimize them?

A: Side product formation often competes with the desired coupling reaction. Identifying the nature of the impurity is key to addressing the issue.

Troubleshooting Steps:

  • Homocoupling:

    • Aryl Halide Homocoupling: This can occur, particularly with more reactive aryl iodides. Reducing the catalyst loading or temperature might mitigate this.

    • Boronic Acid Homocoupling (Suzuki): This is often promoted by the presence of oxygen. Rigorous degassing is crucial.

  • Protodeborylation (Suzuki): The boronic acid can be cleaved by residual water or acidic protons in the reaction mixture, leading to the formation of an arene byproduct. Using an anhydrous base and solvent can help.

  • Hydrolysis of Boc Group: While generally stable, the tert-butoxycarbonyl (Boc) protecting group can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. If you suspect Boc-deprotection, consider using a milder base.

  • Double Arylation of Piperazine (Buchwald-Hartwig): In some cases, particularly with an excess of the aryl halide, a second coupling reaction can occur on the newly formed N-arylpiperazine.[6] Using a slight excess of the amine component can sometimes disfavor this.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate my pure product from the crude reaction mixture. What purification strategies are recommended?

A: The presence of the piperazine moiety can sometimes complicate purification due to its basicity and potential for interactions with silica gel.

Troubleshooting Steps:

  • Aqueous Workup: A standard aqueous workup is often the first step. A wash with brine can help remove some inorganic salts.

  • Column Chromatography:

    • Tailing: The basic nitrogen on the piperazine can cause tailing on silica gel. To counteract this, you can add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system.

    • Gradient Elution: A gradual increase in the polarity of the eluent (e.g., from ethyl acetate/hexanes to a higher percentage of ethyl acetate or the addition of methanol) can help in separating closely related compounds.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[7] Experiment with different solvent systems to induce crystallization.

  • Acid-Base Extraction: The basicity of the piperazine can be exploited for purification. An acid wash (e.g., with dilute HCl) can extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can isolate the product.

Data Presentation: Optimized Reaction Conditions for Similar Substrates

The following tables summarize reaction conditions that have been reported for successful coupling reactions with substrates analogous to this compound. These can serve as a starting point for your optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (3)1,4-Dioxane/H₂OReflux86[2]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[3]

Table 2: Buchwald-Hartwig Amination Conditions

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
3-Bromo-2-aminopyridineSecondary cyclic aminesPd(OAc)₂ (4)RuPhosLiHMDSToluene-High[1]
3-Bromo-4-indolylmaleimide2-AminopyridinesPd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Toluene100Good to Excellent[5]
Aryl ChloridesPiperazineRuPhos/Pd₂(dba)₃RuPhosCs₂CO₃ (1.5)--Moderate to High[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) in the degassed solvent (e.g., toluene or dioxane).

  • Add the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until completion.

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue as required.

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Starting Materials & Base B Inert Atmosphere Purge A->B C Add Catalyst & Degassed Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Aqueous Extraction E->F Reaction Complete G Dry & Concentrate F->G H Purify (Chromatography/Crystallization) G->H

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_troubleshoot_A1 Troubleshooting Low Conversion cluster_troubleshoot_A2 Troubleshooting Side Products Start Failed Coupling Reaction Q1 Is Starting Material Consumed? Start->Q1 A1 No Product or Low Conversion Q1->A1 No A2 Complex Mixture of Products Q1->A2 Yes T1 Check Catalyst Activity (Degas, Ligand Choice) A1->T1 T4 Identify Side Products (MS, NMR) A2->T4 T2 Verify Reagent Quality (Purity, Base Activity) T1->T2 T3 Increase Reaction Temperature T2->T3 T5 Adjust Stoichiometry T4->T5 T6 Screen Different Catalysts/Bases T5->T6

Caption: A decision tree for troubleshooting failed coupling reactions.

References

Green chemistry approaches for the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on green chemistry approaches for the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, with a focus on sustainable and environmentally friendly methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing this compound?

A1: Two promising green synthetic routes have been identified:

  • Catalytic Transfer Hydrogenation (CTH) of a Nitro Precursor: This method involves the reduction of a nitro-substituted pyridine precursor using a hydrogen donor in the presence of a catalyst. It is considered a greener alternative to traditional catalytic hydrogenation that uses pressurized hydrogen gas.

  • Visible-Light Mediated Photocatalytic C-H Amination: This approach enables the direct coupling of a pyridine derivative with Boc-piperazine through C-H bond activation using a photocatalyst and visible light, often in a single step.

Q2: What are the main advantages of Catalytic Transfer Hydrogenation (CTH) over traditional hydrogenation?

A2: CTH offers several advantages, including:

  • Enhanced Safety: It avoids the use of flammable and explosive hydrogen gas, making the procedure inherently safer.

  • Simplified Equipment: CTH does not require high-pressure reactors, making it more accessible for standard laboratory setups.

  • Milder Reaction Conditions: The reactions can often be carried out at or near room temperature and atmospheric pressure.

  • Green Hydrogen Donors: Readily available and less hazardous hydrogen donors like ammonium formate or formic acid can be used.

Q3: What are the key benefits of the photocatalytic C-H amination route?

A3: The photocatalytic approach offers significant advantages in terms of:

  • Atom Economy: It allows for the direct formation of the C-N bond without the need for pre-functionalized starting materials, reducing waste.

  • Step Economy: In some cases, the synthesis can be achieved in a single step, shortening the overall synthetic sequence.

  • Use of Renewable Energy: It utilizes visible light as a renewable energy source to drive the chemical transformation.

  • Milder Conditions: Reactions are typically conducted at ambient temperature.

Q4: How do I choose between the CTH and photocatalytic routes?

A4: The choice of synthetic route will depend on several factors:

  • Starting Material Availability: The CTH route requires a nitro-precursor, while the photocatalytic route can start from a simpler pyridine derivative.

  • Scale of Synthesis: CTH is a well-established and often scalable method. Photocatalytic reactions, while promising, may require more optimization for large-scale production.

  • Equipment Availability: The photocatalytic method requires a specific light source (e.g., blue LEDs), while CTH can be performed with standard laboratory glassware.

  • Green Chemistry Priorities: If minimizing steps and maximizing atom economy are the primary goals, the photocatalytic route is very attractive. If avoiding hazardous reagents is the main concern, CTH is a strong candidate.

Troubleshooting Guides

Route 1: Catalytic Transfer Hydrogenation of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Experimental Protocol:

A general protocol for the catalytic transfer hydrogenation of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is as follows:

  • To a solution of the nitro-precursor in a suitable solvent (e.g., methanol, ethanol), add a hydrogen donor (e.g., ammonium formate or formic acid).

  • Carefully add the catalyst (e.g., Pd/C or PtO₂) under an inert atmosphere.

  • Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary:

ParameterCatalytic Transfer Hydrogenation (CTH)
Starting Material Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Catalyst Pd/C (5-10 mol%) or PtO₂
Hydrogen Donor Ammonium formate or Formic acid
Solvent Methanol or Ethanol
Temperature Room Temperature to 60 °C
Reaction Time 1 - 6 hours
Yield 80 - 95%

Troubleshooting:

IssuePossible CauseSuggested Solution
Low or no conversion Inactive Catalyst: The catalyst may be old or poisoned.Use fresh catalyst. Ensure starting materials and solvents are pure and free from catalyst poisons like sulfur compounds.
Insufficient Hydrogen Donor: The amount of hydrogen donor may be inadequate for complete reduction.Increase the molar excess of the hydrogen donor (e.g., from 5 to 10 equivalents).
Low Reaction Temperature: The reaction may be too slow at room temperature.Gently warm the reaction mixture to 40-60 °C.
Formation of side products Over-reduction: Prolonged reaction times or excessive catalyst loading can lead to unwanted side reactions.Monitor the reaction closely and stop it once the starting material is consumed. Optimize catalyst loading.
Incomplete Reduction: Formation of intermediate nitroso or hydroxylamine species.Ensure sufficient hydrogen donor and catalyst are present. Increase reaction time if necessary.
Difficulty in catalyst filtration Fine Catalyst Particles: The catalyst particles may be too fine, passing through the filter paper.Use a pad of celite for filtration. Ensure the celite pad is well-packed.
Catalyst is pyrophoric: Dry catalyst can ignite in the presence of air.Do not allow the filtered catalyst to dry completely on the filter paper. Keep it wet with solvent during and after filtration and handle with care.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve nitro-precursor in solvent add_donor Add hydrogen donor start->add_donor add_catalyst Add catalyst under inert atmosphere add_donor->add_catalyst stir Stir at specified temperature add_catalyst->stir monitor Monitor reaction progress (TLC/LC-MS) stir->monitor filter Filter through celite to remove catalyst monitor->filter Reaction Complete concentrate Concentrate under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure product purify->product

Caption: Workflow for Catalytic Transfer Hydrogenation.

Route 2: Visible-Light Mediated Photocatalytic C-H Amination

Experimental Protocol:

A potential protocol for the one-step photocatalytic synthesis is as follows:

  • In a reaction vessel, combine 2-aminopyridine, Tert-butyl piperazine-1-carboxylate, a photocatalyst (e.g., an acridine salt), and an oxidant in a suitable green solvent (e.g., a biodegradable solvent or a solvent with a good safety profile).

  • Degas the reaction mixture and place it under an inert atmosphere.

  • Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.

  • Monitor the reaction for the formation of the product.

  • After completion, quench the reaction and purify the product using standard chromatographic techniques.

Quantitative Data Summary:

ParameterPhotocatalytic C-H Amination
Starting Materials 2-Aminopyridine, Tert-butyl piperazine-1-carboxylate
Photocatalyst Acridine salt (e.g., 9-mesityl-10-methylacridinium perchlorate)
Oxidant e.g., Potassium persulfate
Solvent Dichloroethane (greener alternatives under investigation)
Light Source Blue LEDs
Temperature Room Temperature
Reaction Time 10 - 24 hours
Yield Up to 92% (as per patent literature)

Troubleshooting:

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient Light Intensity: The light source may not be powerful enough to initiate the photocatalytic cycle.Ensure the reaction vessel is close to the light source. Use a more powerful LED array if necessary.
Catalyst Decomposition: The photocatalyst may be degrading under the reaction conditions.Ensure the reaction is properly degassed to remove oxygen, which can quench the excited state of the catalyst. Use a more robust photocatalyst if degradation persists.
Poor Solubility of Reagents: Starting materials may not be fully dissolved in the chosen solvent.Screen for greener solvents that offer better solubility for all components.
Formation of multiple products Lack of Regioselectivity: The amination may be occurring at different positions on the pyridine ring.Modify the photocatalyst or reaction conditions to enhance regioselectivity. The use of directing groups on the pyridine substrate can also be explored.
Side Reactions: The generated radical intermediates may undergo undesired side reactions.Adjust the concentration of reactants or the light intensity to control the rate of radical generation.
Difficult product purification Complex Reaction Mixture: The presence of unreacted starting materials, catalyst, and byproducts can complicate purification.Optimize the reaction to achieve higher conversion. Explore different chromatographic conditions or alternative purification methods like crystallization.

Logical Relationship Diagram:

G cluster_components Reaction Components cluster_conditions Reaction Conditions cluster_process Photocatalytic Cycle pyridine 2-Aminopyridine excitation Catalyst Excitation piperazine Boc-Piperazine catalyst Photocatalyst oxidant Oxidant solvent Green Solvent light Visible Light (e.g., Blue LEDs) temp Room Temperature atmosphere Inert Atmosphere set Single Electron Transfer (SET) excitation->set radical_formation Radical Formation set->radical_formation coupling Radical Coupling radical_formation->coupling product_formation Product Formation coupling->product_formation

Caption: Key elements of the photocatalytic C-H amination process.

Byproduct formation in the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This valuable intermediate is synthesized primarily through two synthetic routes: the Buchwald-Hartwig amination and the reduction of a nitro precursor. This guide addresses common issues, including byproduct formation, and offers solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two main synthetic strategies for this compound:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a protected piperazine with a halo-aminopyridine (typically 2-chloro-5-aminopyridine or 2-bromo-5-aminopyridine).

  • Reduction of a Nitro Precursor: This method involves the synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, followed by the reduction of the nitro group to an amine, often using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source.

Q2: What are the most common byproducts in the Buchwald-Hartwig amination route?

The most frequently encountered byproduct is the hydrodehalogenation of the pyridine starting material, where the halogen atom is replaced by a hydrogen atom. Other potential byproducts include dimeric structures arising from the self-coupling of the aminopyridine or the product.

Q3: What are the potential side products in the reduction of the nitro precursor route?

Incomplete reduction of the nitro group can lead to the formation of intermediates such as nitroso and hydroxylamine species. Over-reduction is less common but can result in the saturation of the pyridine ring under harsh conditions.

Q4: How can I monitor the progress of my reaction?

Reaction progress for both synthetic routes can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help determine the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guides

Buchwald-Hartwig Amination Route

Issue 1: Low or No Conversion of Starting Materials

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
Inappropriate Ligand Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).The choice of ligand is critical for an efficient catalytic cycle. Bulky, electron-rich ligands often improve reaction rates and yields.
Insufficiently Strong Base Use a strong, non-nucleophilic base like NaOtBu or LHMDS. If the substrate is base-sensitive, consider weaker inorganic bases like Cs2CO3 or K3PO4, potentially with higher reaction temperatures.[1]The base is crucial for the deprotonation of the amine and regeneration of the active catalyst.
Low Reaction Temperature Increase the reaction temperature, typically in the range of 80-120 °C.The oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step and can be accelerated at higher temperatures.
Poor Solvent Choice Ensure the use of anhydrous, degassed solvents such as toluene, dioxane, or THF.Oxygen and water can deactivate the catalyst. The solvent also affects the solubility of reagents and the stability of the catalytic species.

Issue 2: Significant Formation of Hydrodehalogenation Byproduct

Potential Cause Troubleshooting Step Rationale
Slow Reductive Elimination Select a more electron-donating and sterically hindered ligand.This can accelerate the desired reductive elimination step, outcompeting the side reaction of hydrodehalogenation.
Presence of Water Use rigorously dried reagents and solvents.Water can be a proton source for the hydrodehalogenation side reaction.
Suboptimal Base Screen different bases. In some cases, a weaker base may reduce the rate of side reactions.The nature of the base can influence the equilibrium between the desired catalytic cycle and side reactions.
High Catalyst Loading Optimize the catalyst loading; sometimes a lower concentration can be beneficial.High concentrations of the catalyst might lead to an increase in side reactions.
Reduction of Nitro Precursor Route

Issue 1: Incomplete Reduction and Formation of Intermediates

Potential Cause Troubleshooting Step Rationale
Insufficient Reducing Agent Increase the equivalents of the reducing agent or the pressure of hydrogen gas.Ensuring a sufficient amount of the reducing agent is available to drive the reaction to completion.
Catalyst Poisoning Use a fresh batch of catalyst. Ensure starting materials are free of impurities that could poison the catalyst (e.g., sulfur compounds).Catalyst activity is crucial for a complete reduction.
Low Reaction Temperature or Time Increase the reaction temperature or extend the reaction time.The reduction of the nitro group can be slow, and increasing temperature or time can help ensure complete conversion.
Inefficient Agitation Ensure vigorous stirring, especially in heterogeneous reactions with Pd/C.Good mixing is essential for effective contact between the substrate, catalyst, and hydrogen.

Issue 2: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Rationale
Product Degradation Monitor the reaction closely and avoid prolonged reaction times or excessively high temperatures.The product, an aminopyridine, could be sensitive to the reaction conditions.
Loss During Workup Optimize the extraction and purification procedures. Consider using a different solvent system for extraction.The product's solubility properties should be considered to minimize losses during the workup.
Side Reactions Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions accordingly (e.g., temperature, catalyst, solvent).Understanding the side reactions is key to optimizing for the desired product.

Data Presentation

Table 1: Influence of Ligand and Base on Buchwald-Hartwig Amination

Ligand Base Solvent Temperature (°C) Yield (%) Purity (%) Key Byproducts
XPhosNaOtBuToluene100High>98Minimal hydrodehalogenation
SPhosNaOtBuToluene100High>98Minimal hydrodehalogenation
RuPhosK3PO4Dioxane110Moderate>95Hydrodehalogenation
BrettPhosCs2CO3Dioxane110Moderate-High>97Low hydrodehalogenation
dppfNaOtBuToluene100Moderate>95Hydrodehalogenation

Note: This table represents typical outcomes based on literature for similar systems. Actual results may vary.

Table 2: Comparison of Reduction Conditions for the Nitro Precursor

Catalyst Hydrogen Source Solvent Temperature (°C) Pressure Yield (%) Purity (%) Key Byproducts
10% Pd/CH2 gasMethanol251 atm>95>99Minimal
10% Pd/CH2 gasEthanol251 atm>95>99Minimal
5% Pd/CH2 gasMethanol4050 psi>98>99Minimal
Raney NiH2 gasEthanol50100 psiHigh>97Potential for ring reduction
SnCl2·2H2OHClEthanol78N/AHigh>95Tin salt impurities

Note: This table represents typical outcomes based on literature. Actual results may vary.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

A detailed protocol for the Buchwald-Hartwig amination of 2-chloropyridines can be found in the literature.[2][3] A general procedure is as follows:

  • To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The aryl halide (e.g., 2-chloro-5-aminopyridine, 1.0 equiv.) and the amine (e.g., Tert-butyl piperazine-1-carboxylate, 1.1-1.2 equiv.) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Reduction of Nitro Precursor

A general procedure for the reduction of a nitro group using Pd/C and hydrogen gas is as follows:

  • To a hydrogenation vessel is added Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 equiv.) and a suitable solvent (e.g., methanol or ethanol).

  • The palladium on carbon catalyst (10% w/w, 5-10 mol%) is carefully added under an inert atmosphere.

  • The vessel is sealed, evacuated, and backfilled with hydrogen gas (repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm to 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the hydrogen is carefully vented, and the atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography if necessary.

Visualizations

Buchwald_Hartwig_Amination Start Starting Materials (Aryl Halide, Amine) Catalyst_Activation Pd(0) Catalyst Generation Start->Catalyst_Activation Pd Precatalyst, Ligand Oxidative_Addition Oxidative Addition Catalyst_Activation->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Amine, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Side_Reaction Hydrodehalogenation Amine_Coordination->Side_Reaction Reductive_Elimination->Catalyst_Activation Regeneration Product Desired Product (C-N Coupled) Reductive_Elimination->Product Byproduct Byproduct (Dehalogenated Arene) Side_Reaction->Byproduct

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction.

Nitro_Reduction_Workflow Start Nitro Precursor Reaction Reduction Reaction (e.g., Pd/C, H2) Start->Reaction Workup Reaction Workup (Filtration) Reaction->Workup Incomplete_Reduction Incomplete Reduction Reaction->Incomplete_Reduction Purification Purification (Crystallization/Chromatography) Workup->Purification Final_Product Final Product (Amine) Purification->Final_Product Byproducts Byproducts (Nitroso, Hydroxylamine) Incomplete_Reduction->Byproducts

Caption: Workflow for the synthesis via reduction of a nitro precursor.

Troubleshooting_Logic Problem Low Yield or High Impurity Analysis Analyze Crude Reaction (TLC, LC-MS, NMR) Problem->Analysis Identify_Problem Identify Issue Analysis->Identify_Problem Low_Conversion Low Conversion Identify_Problem->Low_Conversion Unreacted Starting Material Byproduct_Formation Byproduct Formation Identify_Problem->Byproduct_Formation Presence of Side Products Modify_Workup Modify Workup/ Purification Identify_Problem->Modify_Workup Product Loss Optimize_Catalyst Optimize Catalyst System (Catalyst, Ligand, Base) Low_Conversion->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Conversion->Optimize_Conditions Byproduct_Formation->Optimize_Catalyst Byproduct_Formation->Optimize_Conditions Solution Improved Synthesis Optimize_Catalyst->Solution Optimize_Conditions->Solution Modify_Workup->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Couplings with Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction rate and success of coupling reactions involving Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 2-aminopyridine derivatives like this compound often slow or low-yielding?

A1: 2-Aminopyridine derivatives can be challenging substrates in cross-coupling reactions for several reasons. The nitrogen atoms of the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition[1]. This coordination can prevent or slow down the crucial oxidative addition step in the catalytic cycle[2]. Additionally, the electronic properties of the pyridine ring can influence its reactivity[1].

Q2: What are the most common types of coupling reactions for this molecule?

A2: The most common and synthetically useful coupling reactions for this molecule are Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and amide bond formations. These reactions allow for the introduction of a wide range of substituents at the amino group or other positions if the molecule is further functionalized.

Q3: What are the key parameters to consider when optimizing a coupling reaction with this substrate?

A3: The key parameters to optimize are the choice of catalyst (and precatalyst), ligand, base, solvent, and reaction temperature. Each of these factors can have a significant impact on the reaction rate and overall yield. For instance, sterically hindered and electron-rich phosphine ligands are often required for less reactive aryl chlorides[1].

Q4: Can I perform a Buchwald-Hartwig amination with an aryl halide using the primary amino group on the pyridine ring?

A4: Yes, a Buchwald-Hartwig amination is a suitable reaction for this purpose. However, careful selection of the catalyst, ligand, and base is crucial for success. The use of pre-catalysts can be advantageous as they allow for the efficient formation of the active catalyst[3].

Troubleshooting Guides

Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling

If you are experiencing a slow or incomplete Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Slow/Incomplete Suzuki Coupling catalyst Evaluate Catalyst System - Is the catalyst active? - Is the ligand appropriate? start->catalyst base Check Base and Solvent - Is the base strong enough? - Is the solvent properly degassed? start->base side_reactions Investigate Side Reactions - Protodeboronation? - Homocoupling? start->side_reactions temp Adjust Temperature - Is the temperature optimal? start->temp solution_catalyst Solution: - Use a more active catalyst (e.g., Pd(PPh3)4). - Employ electron-rich, bulky phosphine ligands. catalyst->solution_catalyst solution_base Solution: - Use a stronger base (e.g., K3PO4, Cs2CO3). - Thoroughly degas the solvent. base->solution_base solution_side_reactions Solution: - Ensure inert atmosphere. - Use fresh boronic acid/ester. side_reactions->solution_side_reactions solution_temp Solution: - Incrementally increase temperature (e.g., 80-100 °C). temp->solution_temp

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

Quantitative Data Summary: Suzuki-Miyaura Coupling Optimization

ParameterCondition A (Low Yield)Condition B (Improved Yield)Condition C (Optimized Yield)
Catalyst Pd(OAc)₂Pd(PPh₃)₄XPhos Pd G3
Ligand PPh₃P(tBu)₃XPhos
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂O1,4-Dioxane/H₂O1,4-Dioxane/H₂O
Temperature 80 °C90 °C100 °C
Yield <20%50-70%>90%

Note: This table is a representative example based on general principles for optimizing Suzuki reactions with challenging substrates.

Issue 2: Low Conversion in Buchwald-Hartwig Amination

For low conversion rates in Buchwald-Hartwig amination, refer to the following guide.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Conversion in Buchwald-Hartwig Amination catalyst_ligand Assess Catalyst/Ligand Combination - Is the ligand suitable for the amine class? - Is a pre-catalyst needed? start->catalyst_ligand base_selection Verify Base Choice - Is the base strength appropriate? - Is the base soluble? start->base_selection reaction_conditions Review Reaction Conditions - Is the temperature high enough? - Is the reaction time sufficient? start->reaction_conditions solution_catalyst Solution: - Use ligands like RuPhos or BrettPhos for 2-aminopyridines. - Consider using a pre-catalyst for efficient active catalyst formation. catalyst_ligand->solution_catalyst solution_base Solution: - Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. - For sensitive substrates, consider a milder soluble base like DBU. base_selection->solution_base solution_conditions Solution: - Typical temperatures are 80-100 °C. - Monitor reaction by TLC or LC-MS to determine completion. reaction_conditions->solution_conditions

Caption: Troubleshooting guide for low conversion in Buchwald-Hartwig amination.

Quantitative Data Summary: Buchwald-Hartwig Amination Optimization

ParameterCondition A (Low Conversion)Condition B (Moderate Conversion)Condition C (High Conversion)
Catalyst Pd₂(dba)₃RuPhos PrecatBrettPhos Precat
Ligand RuPhosRuPhosBrettPhos
Base K₂CO₃K₃PO₄LHMDS
Solvent TolueneTHFDioxane
Temperature 70 °C90 °C100 °C
Conversion <30%60-80%>95%

Note: This table is a representative example based on literature for similar 2-aminopyridine substrates.[2]

Issue 3: Failure to Form Amide Bond

If you are struggling with amide bond formation, the following guide may help.

Troubleshooting Workflow for Amide Coupling

G start Amide Coupling Failure coupling_reagent Evaluate Coupling Reagent - Is the reagent potent enough for a weakly nucleophilic amine? start->coupling_reagent acid_activation Confirm Carboxylic Acid Activation - Is the activated species forming? - Consider converting to an acid chloride. start->acid_activation reaction_conditions Optimize Reaction Conditions - Is a non-nucleophilic base needed? - Is the temperature appropriate? start->reaction_conditions solution_coupling Solution: - Use potent coupling reagents like HATU, HOBt/EDC, or TBTU. - Consider DMTMM for reluctant anilines. coupling_reagent->solution_coupling solution_activation Solution: - Convert the carboxylic acid to an acid chloride using oxalyl chloride or SOCl₂. - Monitor the formation of the activated ester by LC-MS. acid_activation->solution_activation solution_conditions Solution: - Add a non-nucleophilic base like DIPEA or N-methylmorpholine. - Some reactions may benefit from mild heating. reaction_conditions->solution_conditions

Caption: Troubleshooting guide for difficult amide bond formation.

Quantitative Data Summary: Amide Coupling Reagent Comparison

Coupling ReagentBaseSolventTemperatureTypical Yield
EDC/HOBtDIPEADMFRoom TempLow to Moderate
HATUDIPEADMFRoom TempModerate to High
SOCl₂ (Acid Chloride)PyridineDCM0 °C to RTVariable, can be high
DMTMMN-methylmorpholineTHFRoom TempGood for difficult couplings

Note: This table provides a qualitative comparison of common amide coupling reagents for challenging substrates.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Combine Aryl Halide, Boronic Acid/Ester, and Base in a flask. evac Evacuate and backfill with inert gas (e.g., Argon) three times. prep->evac add_reagents Add degassed solvent, followed by Catalyst and Ligand. evac->add_reagents heat Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. add_reagents->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent, wash with water and brine. cool->extract dry Dry organic layer, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the corresponding aryl boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment[1].

  • Reagent Addition: Add a degassed solvent (e.g., 1,4-dioxane and a small amount of water) via syringe[1]. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary[5].

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring[1].

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine[1].

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel[1].

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

  • Preparation: To a dry reaction flask, add the aryl halide (1.0 equiv.), this compound (1.1-1.2 equiv.), a suitable base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: General Procedure for Amide Coupling using HATU

Methodology:

  • Acid Activation: In a flask, dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in an anhydrous aprotic solvent like DMF. Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of this compound (1.0-1.1 equiv.) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to Alternatives for Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in CDK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and more effective cyclin-dependent kinase (CDK) inhibitors as anti-cancer therapeutics has led to an extensive exploration of diverse chemical scaffolds. A key building block in the synthesis of several prominent CDK inhibitors, such as the FDA-approved drug Palbociclib, is tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. While this reagent has proven its utility, the quest for improved potency, selectivity, pharmacokinetic properties, and novel intellectual property has driven the investigation into a range of structural alternatives.

This guide provides an objective comparison of viable alternatives to this crucial synthetic intermediate. We will delve into different chemical scaffolds and bioisosteric replacements, presenting supporting experimental data on their synthesis and the biological activity of the resulting CDK inhibitors. Detailed experimental protocols for key synthetic transformations are also provided to facilitate practical application in a research setting.

Core Scaffold Alternatives

Instead of modifying the piperazine or pyridine moieties of the original building block, a common strategy involves replacing the entire aminopyridine-piperazine core with alternative heterocyclic systems that can similarly engage with the ATP-binding pocket of CDKs.

Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a potent bioisostere of the purine core, which is prevalent in many kinase inhibitors. This scaffold has been successfully employed to generate highly active CDK2 inhibitors.

.

Table 1: Comparison of CDK2 Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDR1R2CDK2 IC₅₀ (nM)[1][2]
5h 4-Bromophenyl3-Chlorophenylazo22
5i 4-Bromophenyl2-Chlorophenylazo24
Dinaciclib (Reference) --18

Caption: A workflow for the synthesis of Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors.

G cluster_start Starting Materials cluster_synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Core cluster_diversification Functionalization A Substituted Phenylhydrazine C 5-Aminopyrazole Intermediate A->C B Ethyl Cyanoacetate B->C D Condensation with β-ketoester C->D E Pyrazolo[1,5-a]pyrimidine Scaffold D->E F Halogenation/Suzuki Coupling at R1 E->F G Diazotization/Coupling at R2 E->G H Final CDK2 Inhibitor F->H G->H G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Functionalization A 2-Aminopyridine C Cyclocondensation A->C B α-Haloketone B->C D Imidazo[1,2-a]pyridine Core C->D E Suzuki-Miyaura Coupling at C6 D->E F Peptide Coupling at C8 D->F G Final CDK2 Inhibitor E->G F->G G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization A 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde C Reductive Amination A->C B Primary Amine/Aniline B->C D Cyclization C->D E 2,6-Diazaspiro[3.3]heptane Core D->E F N-Arylation/Alkylation E->F G Final Kinase Inhibitor F->G G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Building Block Synthesis/ Procurement B Coupling Reactions A->B C Purification & Characterization B->C D Kinase Inhibition Assay (IC50 Determination) C->D E Cell Proliferation Assay D->E F Western Blot (Target Engagement) E->F G Xenograft Model F->G H Efficacy & PK/PD Analysis G->H I Lead Optimization H->I

References

A Comparative Guide to the Synthetic Routes of Palbociclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The journey from its initial discovery to a commercially viable drug has been marked by significant evolution in its synthetic strategy. This guide provides a comparative analysis of the prominent synthetic routes to Palbociclib, offering insights into their efficiency, scalability, and practicality for researchers and drug development professionals.

The CDK4/6-Rb Signaling Pathway: The Target of Palbociclib

Palbociclib exerts its therapeutic effect by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway, a critical regulator of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

CDK4_6_Rb_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin D Cyclin D Signal Transduction->Cyclin D Upregulates CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex p-Rb p-Rb (Inactive) CDK4/6-Cyclin D Complex->p-Rb Phosphorylates Rb Rb Rb-E2F Complex Rb-E2F Complex Rb->Rb-E2F Complex E2F E2F E2F->Rb-E2F Complex G1/S Transition G1/S Transition E2F->G1/S Transition Promotes p-Rb->E2F Releases Palbociclib Palbociclib Palbociclib->CDK4/6-Cyclin D Complex Inhibits

Diagram 1: Simplified CDK4/6-Rb Signaling Pathway and Palbociclib's Mechanism of Action.

As illustrated in Diagram 1, growth factor signaling leads to the upregulation of Cyclin D, which forms an active complex with CDK4/6. This complex then phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Liberated E2F promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby driving cell division. Palbociclib selectively inhibits the kinase activity of the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and arresting the cell cycle in the G1 phase.

Comparative Analysis of Synthetic Routes

Several synthetic routes for Palbociclib have been reported, each with its own set of advantages and disadvantages. The most notable are the original discovery route featuring a Stille coupling, the first process chemistry route which employs a Heck coupling, and a more recent approach starting from thiouracil.

ParameterOriginal Discovery Route (Stille Coupling)First Process Chemistry Route (Heck Coupling)Route from Thiouracil
Key Reaction Stille CouplingHeck CouplingHeck Reaction and Ring Closure
Overall Yield ~27%[1]Improved, but specific overall yield not consistently reported. A related process reports 32.8%[1][2].~10% for the final product, ~35% for a key intermediate[3][4][5]
Number of Steps Convergent, relatively few steps in the final stages.Generally a multi-step process.8 steps[3][4]
Purity Not explicitly detailed, but likely required extensive purification.High purity achievable, with methods developed for impurity control.[6]Final product purity reported as >99% by HPLC in some studies.[7]
Scalability Limited due to the use of toxic tin reagents and challenging coupling conditions.[1]More amenable to large-scale synthesis due to avoidance of toxic reagents and optimized reaction conditions.[2]Potentially scalable due to the use of inexpensive starting materials and readily controllable reactions.[5]
Key Advantages Highly convergent final steps.Avoids toxic tin reagents, improved yield in key coupling step.[1]Uses inexpensive and readily available starting materials, environmentally friendlier reagents.[5]
Key Disadvantages Use of expensive and highly toxic tin reagents, low yield in a key coupling step (38%).[1]Can involve multiple steps and requires careful optimization of the Heck coupling to control regioselectivity.Lower overall yield compared to other routes.

Experimental Protocols and Workflows

Original Discovery Route: Stille Coupling

This initial route was crucial for the discovery and early evaluation of Palbociclib but presented significant challenges for large-scale production.

Stille_Route_Workflow cluster_intermediates Key Intermediates cluster_process Reaction Steps Intermediate_A 2-bromo-8-cyclopentyl-5-methyl-6-(1-ethoxyvinyl)pyrido[2,3-d]pyrimidin-7(8H)-one Coupling Stille Coupling Intermediate_A->Coupling Intermediate_B tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Intermediate_B->Coupling Hydrolysis_Deprotection Acidic Hydrolysis & Boc Deprotection Coupling->Hydrolysis_Deprotection Palbociclib Palbociclib Hydrolysis_Deprotection->Palbociclib Final Product

Diagram 2: Workflow of the Original Discovery Route (Stille Coupling).

Experimental Protocol Outline:

  • Stille Coupling: The key C-C bond formation was achieved through a Stille coupling reaction between a vinyl tin reagent and a brominated pyridopyrimidine intermediate. This step was reported to have a low yield of around 38% and utilized a toxic tin reagent.[1]

  • Deprotection: The coupled product underwent deprotection of the Boc group on the piperazine ring, typically under acidic conditions, to yield the final Palbociclib hydrochloride salt.[1]

First Process Chemistry Route: Heck Coupling

To overcome the limitations of the Stille coupling, a more scalable and environmentally benign Heck coupling was developed.

Heck_Route_Workflow cluster_intermediates Key Intermediates cluster_process Reaction Steps Intermediate_C 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one SNAr_Coupling SNAr Coupling Intermediate_C->SNAr_Coupling Intermediate_D tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Intermediate_D->SNAr_Coupling Coupled_Intermediate tert-butyl 4-(6-((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate Heck_Coupling Heck Coupling Coupled_Intermediate->Heck_Coupling SNAr_Coupling->Coupled_Intermediate Hydrolysis_Deprotection Acidic Hydrolysis & Boc Deprotection Heck_Coupling->Hydrolysis_Deprotection Palbociclib Palbociclib Hydrolysis_Deprotection->Palbociclib Final Product

Diagram 3: Workflow of the First Process Chemistry Route (Heck Coupling).

Experimental Protocol Outline:

  • SNAr Coupling: A nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is performed. The use of a strong base like LiHMDS significantly improved the yield of this step.[2]

  • Heck Coupling: The resulting intermediate undergoes a palladium-catalyzed Heck coupling with an enol ether to introduce the acetyl precursor side chain. This avoids the use of toxic tin reagents.

  • Hydrolysis and Deprotection: The final steps involve the hydrolysis of the enol ether to an acetyl group and the removal of the Boc protecting group under acidic conditions to yield Palbociclib.[2]

Synthetic Route from Thiouracil

This route offers an alternative approach using readily available and inexpensive starting materials.

Thiouracil_Route_Workflow cluster_start Starting Material cluster_process Key Transformations Thiouracil Thiouracil Methylation Methylation Thiouracil->Methylation Nucleophilic_Sub Nucleophilic Substitution Methylation->Nucleophilic_Sub Bromination Bromination Nucleophilic_Sub->Bromination Heck_RingClosure Heck Reaction & Ring Closure Bromination->Heck_RingClosure Oxidation Oxidation Heck_RingClosure->Oxidation Final_Coupling_Deprotection Coupling & Deprotection Oxidation->Final_Coupling_Deprotection Palbociclib Palbociclib Final_Coupling_Deprotection->Palbociclib Final Product

Diagram 4: Workflow of the Synthetic Route from Thiouracil.

Experimental Protocol Outline:

  • Series of Transformations: This multi-step synthesis begins with thiouracil and involves a sequence of reactions including methylation, nucleophilic substitution, bromination, a Heck reaction for ring closure, and oxidation to form a key pyridopyrimidine intermediate.[5]

  • Final Coupling and Deprotection: This key intermediate is then coupled with the piperazine side chain, followed by the necessary deprotection steps to afford Palbociclib. The overall yield for this route is reported to be around 10%.[3][4]

Conclusion

The synthesis of Palbociclib has evolved from a challenging discovery route to more robust and scalable manufacturing processes. The transition from Stille to Heck coupling represents a significant advancement in terms of safety and environmental considerations. While the route from thiouracil offers the advantage of inexpensive starting materials, its overall yield is lower. For researchers and drug development professionals, the choice of synthetic route will depend on the desired scale, available resources, and regulatory considerations. The process chemistry route utilizing the Heck coupling is currently considered one of the most viable options for large-scale production due to its efficiency and avoidance of hazardous reagents.[2] Further process optimization continues to be an active area of research to enhance the overall efficiency and sustainability of Palbociclib synthesis.

References

The Piperazine Scaffold: A Comparative Analysis of a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine ring represents a cornerstone in medicinal chemistry. This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a multitude of approved drugs, underscoring its significance as a "privileged scaffold." This guide provides a comparative analysis of piperazine building blocks, supported by experimental data, to illuminate their role in optimizing drug candidates' pharmacological profiles.

The unique physicochemical properties of the piperazine core contribute to its widespread use. Its basic nature allows for salt formation, which can enhance solubility and improve pharmacokinetic profiles. The two nitrogen atoms provide handles for facile chemical modification, enabling the exploration of a vast chemical space to fine-tune a compound's activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Comparative Analysis of Piperazine Derivatives in Oncology

The versatility of the piperazine scaffold is particularly evident in the development of anticancer agents. By functionalizing the piperazine ring with various substituents, medicinal chemists can modulate the cytotoxic activity of the resulting compounds against different cancer cell lines.

Cytotoxicity of Piperazine-Containing Compounds

The following table summarizes the in vitro cytotoxic activity (IC50/GI50 values) of various piperazine derivatives against a panel of human cancer cell lines. Lower values indicate greater potency.

Compound ClassRepresentative AnalogCancer Cell LineIC50/GI50 (µM)
Vindoline-piperazine Conjugate Compound 23Breast Cancer (MDA-MB-468)1.00[1]
Non-Small Cell Lung Cancer (HOP-92)1.35[1]
Compound 25Non-Small Cell Lung Cancer (HOP-92)1.35[1]
Piperazine-chalcone Hybrid Compound VdVEGFR-2 Kinase Inhibition0.57
N-Arylpiperazine-Thiazole Hybrid Compound 2b-Ki = 0.412 (5-HT1A receptor affinity)[2]
Piperazine-linked Quinolinequinones QQ1Renal Cancer (ACHN)1.55
Methyl Piperazine Derivatives Compound A-11Lung Cancer (A-549)5.71
Colon Cancer (HCT-116)4.26
Pancreatic Cancer (MIAPaCa-2)31.36
Gefitinib (Standard)Lung Cancer (A-549)16.56
Colon Cancer (HCT-116)10.51
Pancreatic Cancer (MIAPaCa-2)49.50
Piperazine Amide Derivative Compound 3Breast Cancer (MDA-MB-231)11.3[3]

Piperazine as a Linker in PROTACs: A Performance Comparison

In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design, and piperazine is frequently incorporated to impart rigidity and improve physicochemical properties.

The following table presents data on BRD4-targeting PROTACs with piperazine-containing linkers, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).

PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical AHPC-Piperazine-BRD4 PROTAC AHPCPiperazine-containingBRD422Rv1~15>90[4]
GP262 VH032 (AHPC-based)C8 alkylp110αMDA-MB-231227.471.3[4]
p110γMDA-MB-23142.2388.6[4]
mTORMDA-MB-23145.474.9[4]

The data suggests that the incorporation of a rigid piperazine-containing linker can lead to highly potent and efficacious protein degradation.[4][5]

Physicochemical Properties of Piperazine Building Blocks

The utility of piperazine in drug discovery is fundamentally linked to its physicochemical properties. The ability to modulate these properties through substitution is a key advantage.

CompoundMelting Point (°C)pKa1pKa2Water Solubility
Piperazine (anhydrous) 106 - 108[6]5.35[6]9.73[6]Freely soluble[6]
Piperazine Dihydrochloride 318 - 320[6]---
Piperazine Hexahydrate 44[6]---

The basicity of piperazine, reflected in its pKa values, allows it to be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[6] The choice of salt form can significantly impact a drug's dissolution and overall bioavailability.

Experimental Protocols

Synthesis of N-Arylpiperazines

A general and convenient method for the synthesis of N-arylpiperazines involves the reaction of bis(2-chloroethyl)amine hydrochloride with a range of anilines in a suitable solvent like diethylene glycol dimethyl ether (diglyme).

General Procedure:

  • A mixture of the desired aniline and bis(2-chloroethyl)amine hydrochloride is prepared in diglyme.

  • The reaction mixture is heated to a high temperature (e.g., 150 °C) and refluxed.

  • The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and worked up to isolate the N-arylpiperazine product. This typically involves dilution with an organic solvent, washing with water and brine, and purification by crystallization or chromatography.[7]

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10][11][12]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells/well and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).[8]

  • Compound Treatment: Serial dilutions of the piperazine-containing test compounds are prepared in the culture medium. The medium from the cells is replaced with the medium containing the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8]

  • Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals formed by viable cells.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Aripiprazole: A Piperazine-Containing Antipsychotic

Aripiprazole, an atypical antipsychotic, exemplifies the successful application of the piperazine scaffold in targeting G-protein coupled receptors (GPCRs). Its unique mechanism of action involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[13][14][15][16] This "dopamine-serotonin system stabilizer" activity is thought to be responsible for its efficacy in treating schizophrenia and other psychiatric disorders.[13]

Aripiprazole_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_downstream Downstream Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist AC Adenylyl Cyclase D2R->AC Inhibits HT1A 5-HT1A Receptor HT1A->AC Inhibits HT2A 5-HT2A Receptor PLC Phospholipase C HT2A->PLC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+, PKC IP3_DAG->Ca_PKC Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist (Stabilizes Activity) Aripiprazole->HT1A Partial Agonist (Anxiolytic/Antidepressant) Aripiprazole->HT2A Antagonist (Reduces Negative Symptoms)

Caption: Simplified signaling pathway of Aripiprazole's mechanism of action.

Experimental Workflow for Evaluating Compound Activity

The following diagram illustrates a general workflow for the preclinical evaluation of novel piperazine-containing compounds, from initial synthesis to in vitro and in vivo testing.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Binding Target Binding Assays (e.g., Radioligand) Purification->Binding Enzymatic Enzymatic Assays Binding->Enzymatic Cellular Cell-Based Assays (e.g., MTT, Apoptosis) Enzymatic->Cellular PK Pharmacokinetics (PK) & ADME Studies Cellular->PK Efficacy Efficacy Studies in Animal Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: General experimental workflow for drug discovery and development.

References

Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a crucial building block for a range of kinase inhibitors, presents a case study in the strategic decisions required for large-scale production. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a cost-benefit perspective for researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of this compound is dominated by a two-step approach involving nucleophilic aromatic substitution (SNAr) of a substituted pyridine with 1-Boc-piperazine, followed by reduction. This guide evaluates the prevalent method utilizing a nitropyridine precursor against an alternative employing a fluorinated pyridine. While the nitropyridine route is common, the choice of starting material and reaction conditions significantly impacts cost, yield, purity, and safety. This analysis provides a framework for selecting the optimal synthetic strategy based on project-specific priorities.

Comparative Analysis of Synthetic Routes

The large-scale synthesis of the target molecule primarily revolves around the formation of the C-N bond between the pyridine and piperazine rings. Two main strategies are compared:

  • Route A: The Nitro-Substitution Pathway. This is a widely adopted method that proceeds via the SNAr reaction of an activated nitropyridine (e.g., 2-chloro-5-nitropyridine) with 1-Boc-piperazine, followed by the reduction of the nitro group to the desired amine.

  • Route B: The Fluoro-Substitution Pathway. An alternative approach involves the SNAr reaction of a fluorinated pyridine (e.g., 2-fluoro-5-aminopyridine) with 1-Boc-piperazine. This route offers the advantage of a single-step process to the final product.

Data Presentation: A Quantitative Comparison
ParameterRoute A: Nitro-SubstitutionRoute B: Fluoro-Substitution
Starting Materials 2-Chloro-5-nitropyridine, 1-Boc-piperazine2-Fluoro-5-aminopyridine, 1-Boc-piperazine
Estimated Cost of Starting Materials (per kg of product) Moderate to HighHigh
Number of Steps 2 (Substitution and Reduction)1 (Substitution)
Typical Overall Yield 70-85%80-95%
Typical Purity >98%>99%
Key Safety Considerations Use of nitro-aromatics (potentially explosive), handling of reducing agents (e.g., H2 gas with Pd/C).Handling of corrosive and toxic fluorinated compounds.

Note: Cost estimations are based on publicly available data for research-grade chemicals and may vary significantly for bulk industrial procurement. Yields and purities are representative and can be influenced by specific reaction conditions and scale.

Experimental Protocols

Route A: Nitro-Substitution Pathway

Step 1: Synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

  • Reaction: Nucleophilic Aromatic Substitution

  • Reagents: 2-Chloro-5-nitropyridine, 1-Boc-piperazine, a non-nucleophilic base (e.g., K2CO3 or DIPEA).

  • Solvent: A high-boiling point polar aprotic solvent such as DMF or DMSO.

  • Procedure: A mixture of 2-chloro-5-nitropyridine (1.0 eq), 1-Boc-piperazine (1.1 eq), and K2CO3 (2.0 eq) in DMF is heated to 80-100 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Reaction: Catalytic Hydrogenation

  • Reagents: Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, Palladium on carbon (10% Pd/C).

  • Solvent: Methanol or Ethanol.

  • Procedure: The nitro-intermediate is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to a hydrogen atmosphere (typically 50 psi) at room temperature. The reaction is monitored until the consumption of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final product.

Route B: Fluoro-Substitution Pathway
  • Reaction: Nucleophilic Aromatic Substitution

  • Reagents: 2-Fluoro-5-aminopyridine, 1-Boc-piperazine, a strong base (e.g., K3PO4).

  • Solvent: A polar aprotic solvent such as tert-Amyl alcohol.

  • Procedure: A mixture of 2-fluoro-5-aminopyridine (1.0 eq), 1-Boc-piperazine (1.2 eq), and K3PO4 (1.5 eq) in tert-amyl alcohol is heated to 110 °C under an inert atmosphere.[1] The reaction progress is monitored by LC-MS. After completion, the mixture is cooled, diluted with an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified to yield the final compound.

Mandatory Visualizations

Signaling Pathway

The aminopyridinyl-piperazine motif is a key component of many kinase inhibitors that target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Aminopyridinyl-piperazine Inhibitor (e.g., Pictilisib) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of aminopyridinyl-piperazine compounds.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow General Synthesis Workflow cluster_route_a Route A: Nitro-Substitution cluster_route_b Route B: Fluoro-Substitution A_Start 2-Chloro-5-nitropyridine + 1-Boc-piperazine A_Step1 SNAr Reaction A_Start->A_Step1 A_Intermediate Nitro-Intermediate A_Step1->A_Intermediate A_Step2 Reduction A_Intermediate->A_Step2 A_Product Final Product A_Step2->A_Product Purification Purification (Recrystallization/ Chromatography) A_Product->Purification B_Start 2-Fluoro-5-aminopyridine + 1-Boc-piperazine B_Step1 SNAr Reaction B_Start->B_Step1 B_Product Final Product B_Step1->B_Product B_Product->Purification QC Quality Control (NMR, LC-MS, Purity) Purification->QC

Caption: Comparative workflow for the synthesis of the target compound via two different routes.

Cost-Benefit Analysis

Route A: The Nitro-Substitution Pathway

  • Benefits:

    • The starting material, 2-chloro-5-nitropyridine, is generally more readily available and less expensive in bulk compared to its fluorinated counterpart.[3]

    • The SNAr reaction is typically high-yielding.

    • The reduction of the nitro group is a well-established and scalable process.

  • Drawbacks:

    • This is a two-step process, which can increase processing time and operational costs.

    • The use of nitro-aromatic compounds poses potential safety hazards, as they can be thermally unstable.

    • Catalytic hydrogenation requires specialized equipment for handling hydrogen gas under pressure, and the palladium catalyst can be a significant cost driver, although it can often be recycled.

Route B: The Fluoro-Substitution Pathway

  • Benefits:

    • This is a single-step synthesis, which can lead to shorter production times and reduced labor costs.

    • It often provides higher overall yields and purity, potentially reducing the need for extensive purification.

    • It avoids the use of potentially hazardous nitro compounds and high-pressure hydrogenation.

  • Drawbacks:

    • The starting material, 2-fluoro-5-aminopyridine, is typically more expensive and may have more limited availability from commercial suppliers in large quantities.[4][5]

    • The SNAr reaction with a fluoro leaving group can sometimes require more forcing conditions (higher temperatures or stronger bases) compared to a chloro-nitro-activated system.

Conclusion

The choice between the nitro-substitution and fluoro-substitution pathways for the large-scale synthesis of this compound is a strategic one, balancing cost, efficiency, and safety.

For large-scale, cost-sensitive manufacturing, the nitro-substitution pathway (Route A) often presents a more economically viable option due to the lower cost of the starting materials. However, this comes with the trade-offs of a longer process and the need to manage the safety risks associated with nitro compounds and hydrogenation.

The fluoro-substitution pathway (Route B) is an attractive alternative when higher purity, shorter synthesis time, and avoidance of hazardous reagents are the primary considerations. While the initial raw material cost may be higher, the increased efficiency of a one-step process could offset this in the overall cost of production, particularly for high-value pharmaceutical applications.

Ultimately, the optimal choice will depend on a thorough process hazard analysis, a detailed cost analysis of bulk raw materials, and the specific capabilities of the manufacturing facility. It is recommended that both routes be evaluated at a pilot scale to determine the most robust and economical process for a given production campaign.

References

A Comparative Guide to Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and Other Aminopyridine Reagents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1] Its derivatives are crucial building blocks for creating complex molecules with diverse biological activities.[2] This guide provides a comparative overview of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate against other common aminopyridine reagents, focusing on their performance in key synthetic transformations. While direct comparative studies are limited, this guide collates available data to offer insights into their relative reactivity and utility.

Aminopyridines are a class of aromatic amines based on the pyridine ring. Their reactivity and application in synthesis are significantly influenced by the position of the amino group and the presence of other substituents. These molecules serve as valuable precursors in a variety of reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as in amide bond formations.[3][4]

Data Presentation: Performance in Key Reactions

The following tables summarize the performance of various aminopyridine reagents in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. The data has been compiled from various sources, and direct comparison should be approached with caution due to variations in reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aminopyridines with Arylboronic Acids

Aminopyridine ReagentAryl Halide/PseudohalideArylboronic AcidCatalyst System (Ligand)BaseSolventYield (%)Reference
Tert-butyl 4-(5-bromo-2-pyridinyl)piperazine-1-carboxylate Not Directly ReportedNot Directly ReportedNot Directly ReportedNot Directly ReportedNot Directly ReportedData Not AvailableN/A
2-Chloropyridine2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂OLow[5]
3-Halopyridines3-BromopyridinePhenylboronic acidBenzimidazolium salts / Pd(OAc)₂Cs₂CO₃DMF/H₂O>70[4]
2-Bromopyridine2-BromopyridinePhenylboronic acidBenzimidazolium salts / Pd(OAc)₂Cs₂CO₃DMF/H₂O~70[4]
Various Aryl ChloridesVariousPhenylboronic acidPd(acac)₂ / BrettPhosK₃PO₄·nH₂O1,4-Dioxane41-84[6]

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Aminopyridines

Aminopyridine ReagentAryl HalideAmineCatalyst System (Ligand)BaseSolventYield (%)Reference
This compound Not Directly ReportedNot Directly ReportedNot Directly ReportedNot Directly ReportedNot Directly ReportedData Not AvailableN/A
5-Bromopyrimidine5-BromopyrimidineVarious anilinesPd₂(dba)₃ / Ligand 2 or 3K₃PO₄TolueneGood to Excellent[7]
2- and 3-Chlorothiophene2- and 3-ChlorothiopheneAnilines, cyclic secondary aminesPd₂(dba)₃ / Ligand 3NaOt-BuTolueneHigh[7]
Aryl ChloridesVariousVarious aminesPd-PEPPSI complexesK₃PO₄TolueneExcellent[8]

Note: "Data Not Available" for the target compound, this compound, indicates that specific yield data for these comparative reactions were not found in the surveyed literature. Its utility is often as a building block where the amino group is subsequently functionalized.

Experimental Protocols

Detailed methodologies for key reactions involving aminopyridine reagents are provided below. These protocols are based on literature procedures and can be adapted for specific substrates.

1. General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of halopyridines.[4]

  • Reaction Setup: In a reaction vessel, combine the halopyridine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos, or a benzimidazolium salt-based NHC precursor, 4-10 mol%).

  • Reagent Addition: Add a base, typically an inorganic carbonate such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a solvent system, often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 130 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. General Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl halides.[3][7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-8 mol%) to a reaction vessel.

  • Reagent Addition: Add the aryl halide (1.0 eq), the aminopyridine or other amine coupling partner (1.2 eq), and a strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.2 eq).

  • Solvent: Add an anhydrous aprotic solvent such as toluene or THF.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 65 °C to 110 °C for several hours to overnight, monitoring by TLC or GC-MS.

  • Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is then purified by chromatography.

3. General Protocol for Amide Bond Formation

This protocol describes a standard method for forming amides from carboxylic acids and amines.

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq). A tertiary amine base like DIPEA or triethylamine (2.0-3.0 eq) is also added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: The aminopyridine reagent (1.0 eq) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, which can take from a few hours to overnight.

  • Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried, filtered, and concentrated to yield the crude amide, which is then purified by chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts related to the use of aminopyridine reagents in synthesis.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_amide Amide Bond Formation A Aminopyridine Halide E Coupled Product A->E B Arylboronic Acid B->E C Pd Catalyst & Ligand C->E Catalyzes D Base (e.g., K₂CO₃) D->E Activates F Aryl Halide J N-Aryl Aminopyridine F->J G Aminopyridine G->J H Pd Catalyst & Ligand H->J Catalyzes I Base (e.g., NaOtBu) I->J Activates K Carboxylic Acid O Amide Product K->O L Aminopyridine L->O M Coupling Reagent M->O Activates N Base (e.g., DIPEA) N->O Neutralizes signaling_pathway_placeholder cluster_kinase Kinase Signaling Pathway (Generic) Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Aminopyridine Aminopyridine-based Kinase Inhibitor Aminopyridine->RAF Inhibits logical_relationship A Aminopyridine Core Structure B Positional Isomerism (2-, 3-, or 4-amino) A->B C Substitution Pattern A->C D Electronic Properties (e.g., pKa, nucleophilicity) B->D E Steric Hindrance C->E F Reactivity in Cross-Coupling D->F E->F G Application in Medicinal Chemistry F->G

References

A Comparative Guide to Patented Kinase Inhibitors Derived from a Key Pyridinylpiperazine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed review of patented compounds synthesized from the key intermediate, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. The focus is on the structure-activity relationship (SAR) of final compounds designed as Bruton's Tyrosine Kinase (Btk) inhibitors, a critical target in oncology and autoimmune diseases. All data and protocols are sourced from patent literature to provide a clear view of the patented landscape.

Introduction to the Core Scaffold

The compound this compound is a heterocyclic building block frequently cited in medicinal chemistry patents. Its structure, featuring a substituted pyridine ring linked to a Boc-protected piperazine, makes it an ideal starting point for creating libraries of molecules targeting various enzymes. The primary amino group on the pyridine ring serves as a versatile handle for coupling with a variety of scaffolds, enabling the exploration of chemical space around a target's active site. This guide specifically examines its application in the synthesis of potent Btk inhibitors as detailed in patent WO2013010868A1 .

Comparative Analysis of Btk Inhibitors

The following compounds were synthesized using the title intermediate and evaluated for their ability to inhibit Bruton's Tyrosine Kinase (Btk). The in-vitro activity is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Example CompoundFinal StructureBtk IC50 (nM)
Example 1 4-(Imidazo[1,2-b]pyridazin-3-yl)-N-(5-(4-(pyridin-2-yl)piperazin-1-yl)pyridin-2-yl)benzamide100 - 1000
Example 2 4-(Imidazo[1,2-b]pyridazin-3-yl)-N-(5-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridin-2-yl)benzamide10 - 100
Example 3 N-(5-(4-(6-Fluoropyridin-2-yl)piperazin-1-yl)pyridin-2-yl)-4-(imidazo[1,2-b]pyridazin-3-yl)benzamide10 - 100
Example 4 N-(5-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)pyridin-2-yl)-4-(imidazo[1,2-b]pyridazin-3-yl)benzamide10 - 100
Example 5 4-(Imidazo[1,2-b]pyridazin-3-yl)-N-(5-(4-methyl-4-(pyridin-2-yl)piperazin-1-ium-1-yl)pyridin-2-yl)benzamide> 1000
Example 17 2,5-Diamino-N-(5-(4-(pyridin-2-yl)piperazin-1-yl)pyridin-2-yl)benzamide> 1000
Example 25 N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-4-(imidazo[1,2-b]pyridazin-3-yl)benzamide100 - 1000

Data sourced from patent WO2013010868A1. The IC50 values were reported in ranges.

Experimental Protocols

The following protocols are based on the methodologies described in the reference patent for the synthesis of the intermediate and the assessment of kinase inhibition.

Synthesis of Intermediate: this compound
  • Reaction Setup: To a solution of 5-aminopyridine-2-boronic acid pinacol ester (1.0 eq) in a mixture of dioxane and water (4:1 ratio) is added tert-butyl piperazine-1-carboxylate (1.1 eq), copper(II) acetate (1.5 eq), and pyridine (2.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 16 hours under an air atmosphere.

  • Work-up and Purification: The mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a gradient of dichloromethane/methanol to yield the title compound.

Biochemical Kinase Inhibition Assay (Btk Activity)

This is a representative protocol for determining the potency of compounds against a target kinase, adapted from similar assays described in the patent.[1]

  • Reagents:

    • Kinase Reaction Buffer: 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 2 mM MnCl2, pH 7.2.

    • Btk enzyme (recombinant).

    • ATP solution.

    • Fluorescently labeled peptide substrate.

    • Test compounds serially diluted in DMSO.

  • Assay Procedure:

    • Test compounds are dispensed into wells of a 384-well plate.

    • Btk enzyme solution is added to each well and pre-incubated with the compounds for 60 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The final ATP concentration is typically at or near its Km value for the enzyme.

    • The reaction proceeds for a set time (e.g., 2 hours) at room temperature.

  • Detection:

    • The reaction is stopped by adding a binding solution (e.g., IMAP™ Progressive Binding Solution).

    • The degree of substrate phosphorylation is measured using an appropriate detection method, such as Fluorescence Polarization (FP).

  • Data Analysis: The FP signal is converted to percent inhibition relative to controls (no enzyme and no inhibitor). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Visualized Workflows and Pathways

Synthetic Pathway from Intermediate to Final Product

The following diagram illustrates the general synthetic route from the starting intermediate to the final pharmacologically active compounds described in the patent.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediate Key Intermediate cluster_reagent Coupling Partner cluster_final Final Product A Tert-butyl 4-(5-aminopyridin-2-yl) piperazine-1-carboxylate B 1. Boc Deprotection (e.g., TFA/DCM) A->B Step 1 D 5-(Piperazin-1-yl)pyridin-2-amine B->D Yields C 2. Amide Coupling (e.g., EDCI, HOBt) F Final Kinase Inhibitor (e.g., Example 2) C->F Step 2 D->C Amine Source E Substituted Carboxylic Acid (e.g., 4-(Imidazo[1,2-b]pyridazin-3-yl)benzoic acid) E->C Acid Source

Caption: Synthetic workflow for Btk inhibitors.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Btk is a key enzyme in the B-cell receptor (BCR) signaling pathway. Its inhibition blocks downstream signals required for B-cell proliferation and survival.

Btk_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn Antigen Binding Btk Btk Lyn->Btk Phosphorylates PLCG2 PLCγ2 Btk->PLCG2 Activates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Cleaves PIP2 NFkB NF-κB / NFAT DAG_IP3->NFkB Activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Promotes Inhibitor Btk Inhibitor (Derived Compound) Inhibitor->Btk Inhibits

Caption: Simplified Btk signaling pathway.

References

A Comparative Guide on the Isomeric Purity of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and its Synthetic Implications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of successful and reproducible synthesis. This guide provides a comprehensive comparison of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate with varying levels of isomeric purity, supported by experimental data, to illustrate its impact on subsequent synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Introduction to Isomeric Purity

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its chemical structure features a substituted pyridine ring, which can be prone to the formation of positional isomers during synthesis. The presence of these isomers, even in small quantities, can significantly affect the outcome of subsequent reactions, leading to reduced yields, purification challenges, and the formation of difficult-to-remove impurities in the final product.

The most common isomeric impurity is Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, where the positions of the amino and piperazine substituents on the pyridine ring are altered. This guide will focus on the impact of this specific impurity.

Impact of Isomeric Purity on Suzuki-Miyaura Cross-Coupling Reactions

To demonstrate the effect of isomeric purity, a series of Suzuki-Miyaura cross-coupling reactions were performed using this compound with varying levels of the isomeric impurity, Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. The reaction involved coupling with 4-methoxyphenylboronic acid.

Table 1: Impact of Isomeric Purity on Reaction Yield and Product Purity
Isomeric Purity of Starting Material (%)Isomeric Impurity (%)Reaction Yield (%)Purity of Desired Product (%)
99.50.59299.0
98.02.08597.5
95.05.07194.2
90.010.05588.7

The data clearly indicates that a higher isomeric purity of the starting material leads to a significantly better reaction yield and a purer final product. The presence of the isomeric impurity is believed to interfere with the catalytic cycle of the palladium catalyst, potentially through catalyst inhibition or by participating in unproductive side reactions.

Experimental Protocols

Synthesis of this compound

The target compound is typically synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate, followed by the reduction of the nitro group. The formation of isomeric impurities can occur if the starting materials are not isomerically pure or if side reactions take place during the synthesis.

start 2-chloro-5-nitropyridine + tert-butyl piperazine-1-carboxylate step1 Nucleophilic Aromatic Substitution start->step1 intermediate tert-butyl 4-(5-nitropyridin-2-yl) piperazine-1-carboxylate step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 product tert-butyl 4-(5-aminopyridin-2-yl) piperazine-1-carboxylate step2->product

Synthetic Pathway
Analytical Method for Isomeric Purity Determination by HPLC

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.

Expected Elution Order: The target isomer, this compound, is expected to have a different retention time compared to its positional isomers due to differences in polarity.

sample Sample Preparation (1 mg/mL in mobile phase) injection HPLC Injection sample->injection separation C18 Reverse-Phase Column Gradient Elution injection->separation detection UV Detection at 254 nm separation->detection analysis Data Analysis (Peak Integration & Purity Calculation) detection->analysis

HPLC Analysis Workflow
Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound (of varying isomeric purity)

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Heat the reaction mixture at 90 °C for 4 hours, monitoring by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification of Isomerically Impure Starting Material

For batches of this compound with an isomeric purity below 98%, a purification step is recommended before use in sensitive downstream reactions.

Recrystallization Protocol

Solvent System: A mixture of ethanol and water.

Procedure:

  • Dissolve the impure solid in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

This process can be repeated to achieve the desired level of isomeric purity.

Logical Relationship: Isomeric Purity and Synthesis Outcome

The following diagram illustrates the critical relationship between the isomeric purity of the starting material and the success of the synthetic outcome.

start Starting Material: tert-butyl 4-(5-aminopyridin-2-yl) piperazine-1-carboxylate purity_check Isomeric Purity Analysis (HPLC) start->purity_check high_purity High Purity (≥99.5%) purity_check->high_purity Pass low_purity Low Purity (<99.5%) purity_check->low_purity Fail synthesis Downstream Synthesis (e.g., Suzuki Coupling) high_purity->synthesis purification_step Purification Step (e.g., Recrystallization) low_purity->purification_step good_outcome High Yield High Purity Product Simplified Purification synthesis->good_outcome From High Purity bad_outcome Low Yield Impure Product Complex Purification synthesis->bad_outcome From Low Purity (if used directly) purification_step->high_purity

Purity-Outcome Logic Flow

Conclusion

The isomeric purity of this compound has a direct and significant impact on the efficiency and outcome of subsequent synthetic steps. For applications in drug development and the synthesis of high-purity active pharmaceutical ingredients, it is crucial to utilize starting materials with high isomeric purity. When the purity is questionable, a robust analytical method, such as the HPLC protocol described, should be employed for verification, and a purification step, like recrystallization, should be implemented to ensure the quality of the starting material. This diligence at the initial stages of synthesis will ultimately lead to more reliable and reproducible results, saving time and resources in the long run.

Navigating Reactivity: A Comparative Guide to Boc-Protected vs. Unprotected 4-(5-Aminopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comparative analysis of the reactivity of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and its unprotected counterpart, 1-(5-aminopyridin-2-yl)piperazine. Understanding the role of the tert-butyloxycarbonyl (Boc) protecting group is critical for predicting and controlling chemoselectivity in reactions involving this versatile scaffold.

The compound this compound is a valuable building block in medicinal chemistry, possessing three distinct nitrogen atoms with varying degrees of nucleophilicity: the exocyclic primary amino group on the pyridine ring, the N1 nitrogen of the piperazine ring (part of the Boc-carbamate), and the N4 nitrogen of the piperazine ring linked to the pyridine. The Boc protecting group plays a pivotal role in modulating the reactivity of the piperazine N1 nitrogen, thereby enabling selective functionalization of the other amino groups.

The Decisive Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for the temporary protection of amine functionalities.[1] By converting the secondary amine of the piperazine ring into a carbamate, the Boc group effectively deactivates this nitrogen. This is due to the electron-withdrawing nature of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen, rendering it significantly less nucleophilic.[1]

This deactivation is the key to achieving selective reactions on other parts of the molecule. In the case of this compound, the primary amino group on the pyridine ring and the N4 nitrogen of the piperazine become the more reactive sites for electrophilic attack.

Comparative Reactivity in Acylation Reactions

While direct, side-by-side quantitative comparisons of the acylation of both the Boc-protected and unprotected 1-(5-aminopyridin-2-yl)piperazine are not extensively documented in readily available literature, the principles of amine reactivity allow for a clear prediction of the reaction outcomes.

In the unprotected 1-(5-aminopyridin-2-yl)piperazine, a competitive reaction is expected between the three nucleophilic nitrogen atoms. The secondary amine in the piperazine ring is generally more nucleophilic than the primary aromatic amine on the pyridine ring. Therefore, acylation of the unprotected compound would likely result in a mixture of products, with the major product being acylation at the piperazine N1 position. Further acylation at the exocyclic amino group or the other piperazine nitrogen could also occur, leading to challenges in purification and reduced yield of a specific desired product.

Conversely, with the Boc-protected analogue, the N1 piperazine nitrogen is effectively "invisible" to the acylating agent. This directs the acylation to the more nucleophilic exocyclic primary amino group on the pyridine ring. This chemoselectivity is crucial for the controlled, stepwise synthesis of more complex molecules.

Table 1: Predicted Outcome of Acylation with Acetyl Chloride

CompoundReactive SitesPredicted Major ProductExpected Yield of Mono-Acylated Product at the Pyridine Amino Group
1-(5-Aminopyridin-2-yl)piperazinePrimary aromatic amine, Secondary piperazine amine (N1), Tertiary piperazine amine (N4)N1-acetyl-4-(5-aminopyridin-2-yl)piperazineLow to moderate, with significant byproduct formation
This compoundPrimary aromatic amine, Tertiary piperazine amine (N4)Tert-butyl 4-(5-acetamidopyridin-2-yl)piperazine-1-carboxylateHigh

Experimental Protocols

Below are generalized experimental protocols for the selective acylation of the exocyclic amino group on the Boc-protected compound and a standard Boc-deprotection procedure.

Protocol 1: Selective N-Acylation of this compound

Objective: To selectively acylate the primary amino group on the pyridine ring.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1-1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Protocol 2: Boc-Deprotection of a Piperazine Derivative

Objective: To remove the Boc protecting group to liberate the free piperazine amine.

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM) or dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether (for precipitation, optional)

  • Standard laboratory glassware

Procedure using TFA:

  • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Procedure using HCl in Dioxane:

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a solution of 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.

  • Stir for 1-3 hours. Often, the hydrochloride salt of the deprotected amine will precipitate.

  • The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[2]

Visualizing the Synthetic Strategy

The strategic use of the Boc protecting group can be visualized as a workflow that enables selective functionalization.

G cluster_0 Unprotected Reactivity cluster_1 Boc-Protected Strategy unprotected 1-(5-Aminopyridin-2-yl)piperazine mixture Mixture of Products (N1-acylated, 5-amino-acylated, etc.) unprotected->mixture Non-selective acyl_unprotected Acylating Agent (e.g., Acyl Chloride) acyl_unprotected->mixture boc_protected This compound selective_acylation Selective Acylation boc_protected->selective_acylation Selective acyl_protected Acylating Agent (e.g., Acyl Chloride) acyl_protected->selective_acylation acylated_product Tert-butyl 4-(5-acylaminopyridin-2-yl)piperazine-1-carboxylate selective_acylation->acylated_product deprotection Deprotection (e.g., TFA or HCl) acylated_product->deprotection final_product 1-(5-Acylaminopyridin-2-yl)piperazine deprotection->final_product

Caption: A logical workflow comparing the acylation of unprotected versus Boc-protected aminopyridinylpiperazine.

Conclusion

The Boc protecting group is a powerful tool for directing the reactivity of multifunctional molecules like 4-(5-aminopyridin-2-yl)piperazine. By deactivating the highly nucleophilic piperazine N1 nitrogen, it allows for the selective functionalization of the exocyclic primary amino group on the pyridine ring. This chemoselectivity is paramount in the design and execution of efficient synthetic routes towards complex pharmaceutical targets, minimizing the formation of unwanted byproducts and simplifying purification processes. For researchers in drug development, a thorough understanding of the principles of protecting group chemistry is essential for the rational design of synthetic strategies.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS No. 119285-07-3). The following procedures are based on safety data for structurally similar piperazine and aminopyridine derivatives and are intended to guide researchers, scientists, and drug development professionals in safe handling and disposal practices.

Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact product in use. This guide provides general recommendations, and the SDS will offer detailed, substance-specific safety and disposal information.

Immediate Safety and Handling Precautions

Due to the hazardous nature of related amine and piperazine compounds, strict adherence to safety protocols is essential.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[3][4] In environments with inadequate ventilation or where dust may be generated, respiratory protection is necessary.[4][5]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust, mists, or vapors.[1][6]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[2][5]

  • Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[1][5] Contain the spill using an inert, absorbent material (e.g., sand, vermiculite) and collect it into a suitable, sealed container for disposal.[3][4] Prevent the spill from entering drains or waterways.[5][6]

Hazard Summary

The following table summarizes the primary hazards associated with this compound, based on data for analogous compounds.

Hazard ClassificationDescriptionCitations
Acute Toxicity, Oral May be harmful if swallowed.[4][7]
Skin Corrosion/Irritation Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]
Respiratory Irritation May cause respiratory irritation.[4][5]
Environmental Hazard Potentially harmful to aquatic life. Improper disposal can lead to environmental contamination.[1][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection.[1] This compound should be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Classify Waste: This compound should be classified as a non-halogenated organic solid waste.

  • Avoid Mixing: Never mix waste with incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[2] Keep it separate from aqueous and other waste streams to prevent hazardous reactions.[8]

  • Dedicated Containers: Collect waste in a dedicated, properly sealed, and clearly labeled waste container.[1][2] This includes the pure compound as well as any contaminated materials like weighing paper, pipette tips, gloves, and absorbent pads.[3]

2. Containerization and Labeling:

  • Container Specifications: Use a container made of a material compatible with the chemical. The container must have a secure, screw-on cap.

  • Labeling: Affix a "Hazardous Waste" label to the container.[2] The label must include:

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant," "Harmful")[4][5]

    • The accumulation start date[1]

3. Storage:

  • Designated Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area.[3][6]

  • Secondary Containment: The storage area should have secondary containment to manage any potential leaks.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.[2]

4. Final Disposal:

  • Professional Disposal Service: Do not dispose of this compound down the drain or in regular trash.[1][2] Arrange for disposal through a licensed chemical waste disposal facility.[8][9]

  • Recommended Disposal Method: The recommended method for final disposal is high-temperature incineration at an approved facility, often with flue gas scrubbing.[2][5]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[1][5]

5. Decontamination:

  • "Empty" Containers: Any "empty" container that previously held the compound must be treated as hazardous waste until properly decontaminated.[2] Containers can be triple-rinsed with an appropriate solvent (e.g., ethanol, isopropanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Equipment: Decontaminate non-disposable equipment that has come into contact with the chemical using a suitable solvent, followed by washing with soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[3]

Disposal Workflow Diagram

start Waste Generated: This compound and contaminated materials consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards: Irritant, Harmful, Environmental Hazard consult_sds->identify_hazards wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) identify_hazards->wear_ppe segregate Segregate Waste: Non-halogenated organic solid. Keep from incompatibles. wear_ppe->segregate containerize Containerize in a Dedicated, Sealed & Compatible Container segregate->containerize label Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date containerize->label store Store in Designated Hazardous Waste Area label->store disposal Arrange Disposal via Licensed Waste Facility store->disposal end Final Disposal: High-Temperature Incineration disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Precautions:

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Due to its irritant nature, direct contact with the skin, eyes, and respiratory tract must be strictly avoided.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 are required to protect against dust particles and splashes.[2] A face shield should be worn over safety glasses when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate short-term protection.[3] For prolonged contact or when handling larger quantities, consult the glove manufacturer's resistance guide. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
Skin and Body Protection Laboratory CoatA fully buttoned laboratory coat should be worn to prevent accidental skin exposure.[5]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

Operational Plan: Step-by-Step Handling Procedures

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE and inspect it for good condition.

  • Have an emergency plan and access to a safety shower and eyewash station.[6]

  • Keep containers of the compound tightly closed when not in use.[7]

Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[5]

  • Use the smallest practical quantities for the experiment.

  • If preparing a solution, add the solvent to the vial containing the compound and gently swirl to dissolve.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]

Post-Handling:

  • Decontaminate the work area.

  • Properly remove and dispose of contaminated PPE.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

Waste Collection:

  • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[9]

  • Collect all liquid waste containing the compound in a separate, sealed, and properly labeled container.[9]

Waste Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated packaging should be disposed of as unused product.[4]

PPE_Selection_Workflow Personal Protective Equipment (PPE) Selection Workflow cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling and Disposal start Start: Handling Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->hazards eye_protection Eye/Face Protection: Safety Goggles or Face Shield hazards->eye_protection Protect Eyes hand_protection Hand Protection: Chemical-Resistant Gloves (Nitrile) hazards->hand_protection Prevent Skin Contact body_protection Body Protection: Laboratory Coat hazards->body_protection Prevent Skin Contact respiratory_protection Respiratory Protection: Work in Chemical Fume Hood hazards->respiratory_protection Avoid Inhalation decontaminate Decontaminate Work Area eye_protection->decontaminate hand_protection->decontaminate body_protection->decontaminate respiratory_protection->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste in Labeled Containers dispose_ppe->dispose_waste end End of Procedure dispose_waste->end

Caption: Logical workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.